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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-4-iodobenzoic Acid

Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Chloro-2-fluoro-4-iodobenzoic acid, a highly functionalized aromatic compound with significant potential as a key interm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Chloro-2-fluoro-4-iodobenzoic acid, a highly functionalized aromatic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented synthesis is designed to be robust, scalable, and regioselective, addressing the challenges associated with the synthesis of polysubstituted aromatic molecules. This document details the strategic considerations behind the chosen synthetic route, provides step-by-step experimental protocols, and explains the underlying chemical principles. The target audience for this guide includes researchers, scientists, and professionals in the fields of drug discovery, process development, and medicinal chemistry.

Introduction and Strategic Overview

5-Chloro-2-fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid characterized by a specific substitution pattern that imparts unique electronic and steric properties. The presence of chlorine, fluorine, and iodine atoms, along with a carboxylic acid moiety, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules. The strategic placement of these functional groups can significantly influence the biological activity and pharmacokinetic properties of derivative compounds.

The synthesis of such a polysubstituted benzene ring presents a significant challenge, primarily concerning the regioselective introduction of the substituents. Direct iodination of 5-chloro-2-fluorobenzoic acid, while seemingly a direct approach, is complicated by the directing effects of the existing substituents, which could lead to a mixture of isomers. The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making electrophilic substitution, such as iodination, more challenging.[1][2]

Therefore, a more controlled, multi-step approach commencing from a precursor with a strong directing group is preferable to ensure the desired regioselectivity. This guide focuses on a robust and logical pathway starting from the commercially available 5-chloro-2-fluoroaniline. The strongly activating and ortho-, para-directing amino group facilitates the regioselective introduction of iodine at the desired position. Subsequent transformation of the amino group into a carboxylic acid via a Sandmeyer-type reaction completes the synthesis.

Proposed Synthetic Pathway

The proposed synthesis of 5-Chloro-2-fluoro-4-iodobenzoic acid is a three-step process starting from 5-chloro-2-fluoroaniline. The overall pathway is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Cyanation & Hydrolysis 5-Chloro-2-fluoroaniline 5-Chloro-2-fluoroaniline Reagents_1 Iodine (I2) Sodium Bicarbonate (NaHCO3) Ethanol 5-Chloro-2-fluoroaniline->Reagents_1 5-Chloro-2-fluoro-4-iodoaniline 5-Chloro-2-fluoro-4-iodoaniline Reagents_1->5-Chloro-2-fluoro-4-iodoaniline 5-Chloro-2-fluoro-4-iodoaniline_2 5-Chloro-2-fluoro-4-iodoaniline Reagents_2 Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) 0-5 °C 5-Chloro-2-fluoro-4-iodoaniline_2->Reagents_2 Diazonium_Salt 5-Chloro-2-fluoro-4-iodobenzenediazonium chloride Reagents_2->Diazonium_Salt Diazonium_Salt_2 5-Chloro-2-fluoro-4-iodobenzenediazonium chloride Reagents_3 1. Copper(I) Cyanide (CuCN) 2. H2SO4, H2O, Heat Diazonium_Salt_2->Reagents_3 Final_Product 5-Chloro-2-fluoro-4-iodobenzoic acid Reagents_3->Final_Product

Caption: Proposed three-step synthesis of 5-Chloro-2-fluoro-4-iodobenzoic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Regioselective Iodination of 5-Chloro-2-fluoroaniline

Principle: The initial step involves the electrophilic iodination of 5-chloro-2-fluoroaniline. The amino group is a powerful activating group that directs electrophiles to the ortho and para positions. In this substrate, the para position is already occupied by the chloro group. Therefore, iodination is expected to occur at one of the ortho positions. The fluorine atom at the 2-position sterically hinders the adjacent ortho position, favoring iodination at the other ortho position, which is the desired 4-position. The use of a mild base like sodium bicarbonate is to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation of the aniline and maintaining its activating character.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-fluoroaniline (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the solution and stir to form a suspension.

  • In a separate flask, dissolve iodine (1.1 eq) in ethanol.

  • Add the iodine solution dropwise to the aniline suspension at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-fluoro-4-iodoaniline.

Data Summary Table:

ParameterValue
Starting Material5-chloro-2-fluoroaniline
Key ReagentsIodine, Sodium Bicarbonate
SolventEthanol
Reaction Time4-6 hours
TemperatureRoom Temperature
Expected Yield80-90%
PurificationColumn Chromatography
Step 2: Diazotization of 5-Chloro-2-fluoro-4-iodoaniline

Principle: The second step is the conversion of the primary aromatic amine to a diazonium salt. This is a classic reaction where the amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4][5]

Experimental Protocol:

  • Suspend 5-chloro-2-fluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.

  • The resulting solution of 5-chloro-2-fluoro-4-iodobenzenediazonium chloride is used immediately in the next step without isolation.

Step 3: Sandmeyer Cyanation and Subsequent Hydrolysis

Principle: The final step involves a Sandmeyer reaction to replace the diazonium group with a nitrile group, followed by hydrolysis of the nitrile to a carboxylic acid. The diazonium salt is added to a solution of copper(I) cyanide, which catalyzes the substitution.[5][6] The resulting benzonitrile is then hydrolyzed under acidic conditions to yield the final product, 5-Chloro-2-fluoro-4-iodobenzoic acid.

Experimental Protocol:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 2 to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the intermediate nitrile with a suitable organic solvent like toluene.

  • Wash the organic layer with water and brine, then concentrate under reduced pressure.

  • To the crude nitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for several hours until TLC analysis indicates the complete conversion of the nitrile to the carboxylic acid.

  • Cool the reaction mixture and pour it onto ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Chloro-2-fluoro-4-iodobenzoic acid.

Data Summary Table:

ParameterValue
Starting Material5-chloro-2-fluoro-4-iodobenzenediazonium chloride
Key ReagentsCopper(I) Cyanide, Sulfuric Acid
Reaction TimeCyanation: 1-2 hours; Hydrolysis: several hours
TemperatureCyanation: 50-60 °C; Hydrolysis: Reflux
Expected Yield60-70% over two steps
PurificationRecrystallization

Alternative Synthetic Strategy: Direct Iodination

An alternative, more direct route to 5-Chloro-2-fluoro-4-iodobenzoic acid would be the direct iodination of 5-chloro-2-fluorobenzoic acid. However, this approach is fraught with regioselectivity challenges.

Alternative_Pathway Starting_Material 5-Chloro-2-fluorobenzoic acid Reagents Iodinating Agent (e.g., I2/Oxidizing Agent) Starting_Material->Reagents Product_Mixture Mixture of Iodinated Isomers Reagents->Product_Mixture Desired_Product 5-Chloro-2-fluoro-4-iodobenzoic acid Product_Mixture->Desired_Product Major/Minor Product? Separation Challenge

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Exploratory

Structural and Conformational Dynamics of 5-Chloro-2-fluoro-4-iodobenzoic Acid: A Guide to Regioselective Functionalization

Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, multi-halogenated aromatic building blocks offer unparalleled flexibility for molecular design. 5-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, multi-halogenated aromatic building blocks offer unparalleled flexibility for molecular design. 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3) represents a highly specialized scaffold characterized by three distinct halogen substituents[1]. The presence of chloro, fluoro, and iodo groups on a single benzoic acid core allows for highly predictable, sequential functionalization[2].

This technical whitepaper dissects the molecular architecture, conformational dynamics, and regioselective reactivity of this compound. By understanding the causal relationships between its steric conformation and electronic topography, researchers can deploy self-validating experimental protocols to selectively manipulate the C–I and C–F bonds for complex API synthesis.

Molecular Architecture and Electronic Topography

The regiochemistry of 5-chloro-2-fluoro-4-iodobenzoic acid dictates its synthetic utility. The arrangement of substituents—an ortho-fluoro, a para-iodo, and a meta-chloro group relative to the carboxylic acid—creates a highly polarized and sterically defined aromatic system.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data and computational chemistry metrics for the compound[1]:

PropertyValue
Chemical Name 5-Chloro-2-fluoro-4-iodobenzoic acid
CAS Number 2385648-39-3
Molecular Formula C₇H₃ClFIO₂
Molecular Weight 300.45 g/mol
SMILES O=C(O)C1=CC(Cl)=C(I)C=C1F
LogP 2.7819
Topological Polar Surface Area (TPSA) 37.3 Ų
H-Bond Donors / Acceptors 1 / 1

Conformational Analysis: The "Ortho-Fluoro Effect"

The three-dimensional conformation of 5-chloro-2-fluoro-4-iodobenzoic acid is heavily influenced by the steric and electronic interplay between the C1-carboxylic acid and the C2-fluoro substituent.

Unlike unsubstituted benzoic acid, where the carboxyl group remains coplanar with the aromatic ring to maximize π -resonance, the highly electronegative and sterically demanding ortho-fluorine atom forces the –COOH group to twist out of the aromatic plane[3].

Causality of Acidity: This out-of-plane rotation inhibits resonance between the carbonyl group and the benzene ring. While this destabilizes the neutral acid, it significantly stabilizes the resulting carboxylate anion (–COO⁻) by preventing unfavorable electron repulsion between the coplanar oxygen lone pairs and the fluorine atom[3]. Consequently, the molecule exhibits a lower pKa (higher acidity) and a more electrophilic carbonyl carbon, which facilitates downstream esterification reactions[3].

ConformationalDynamics A Ortho-Fluoro Substituent (C2 Position) B Steric Hindrance with C1-Carboxylic Acid A->B C Out-of-Plane Twist of -COOH Group B->C D Inhibition of Resonance with Aromatic π-System C->D E Stabilization of Carboxylate Anion D->E F Increased Acidity (Lower pKa) E->F

Caption: Causal pathway of the ortho-fluoro effect on the conformation and acidity of the molecule.

Regioselective Reactivity Profile

The true value of this scaffold lies in the differential reactivity of its halogens. The molecule presents two orthogonal vectors for functionalization:

  • The C4-Iodo Vector (Cross-Coupling): The carbon-iodine (C–I) bond possesses the lowest bond dissociation energy among the halogens present. This inherent weakness makes it the kinetically favored site for oxidative addition to Palladium(0) catalysts, enabling selective Suzuki-Miyaura or Sonogashira cross-coupling under mild conditions while leaving the C–Cl and C–F bonds intact[4][5].

  • The C2-Fluoro Vector (SNAr): The fluorine atom is a highly effective leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, often reacting 10³–10⁵ times faster than chlorine or bromine[6]. The strong electron-withdrawing nature of the ortho-carboxyl group and the meta-chloro group renders the aromatic ring highly electron-deficient, stabilizing the intermediate Meisenheimer complex during nucleophilic attack at the C2 position[3][6].

Regioselectivity Core 5-Chloro-2-fluoro- 4-iodobenzoic acid Path1 C4-Iodo Position (Weakest C-X Bond) Core->Path1 Pd(0) Catalyst Path2 C2-Fluoro Position (Highly Activated) Core->Path2 Nucleophile Rxn1 Suzuki-Miyaura Cross-Coupling Path1->Rxn1 Rxn2 Nucleophilic Aromatic Substitution (SNAr) Path2->Rxn2 Prod1 C4-Arylated Derivative Rxn1->Prod1 Prod2 C2-Substituted Derivative Rxn2->Prod2

Caption: Divergent regioselective functionalization pathways based on halogen reactivity.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the causality behind each reagent choice is clear and that the reaction progress can be unambiguously monitored.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Objective: Selectively construct a carbon-carbon bond at the C4 position utilizing the highly reactive C–I bond, preserving the C2-fluoro and C5-chloro handles[4][5].

Step-by-Step Workflow:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-chloro-2-fluoro-4-iodobenzoic acid (1.0 equiv), an arylboronic acid (1.1 equiv), and sodium carbonate ( Na2​CO3​ , 2.0 equiv)[5]. Rationale: Na2​CO3​ is a mild base that activates the boronic acid to form a reactive boronate complex without triggering premature side reactions.

  • Solvent Degassing: Add a solvent mixture of 1,4-dioxane and water (4:1 v/v). Evacuate and backfill the flask with argon three times. Rationale: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Initiation: Add Pd(OAc)2​ (0.01–0.05 mol%) under a positive stream of argon[5]. Rationale: The exceptionally low bond dissociation energy of the C–I bond permits ultra-low catalyst loading[5].

  • Thermal Activation & Monitoring: Heat the mixture to 60 °C with vigorous stirring. Monitor via LC-MS. The disappearance of the starting mass (m/z 300.45) and the appearance of the arylated mass confirms selective C4 oxidative addition.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl . Extract with ethyl acetate. Rationale: NH4​Cl neutralizes the basic medium, ensuring the carboxylic acid product remains protonated and partitions effectively into the organic layer[4].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography[4].

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the C2-fluorine atom with an amine nucleophile to generate a 2-amino-5-chloro-4-iodobenzoic acid derivative.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-chloro-2-fluoro-4-iodobenzoic acid (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO). Rationale: DMSO is a polar aprotic solvent that poorly solvates anions, thereby significantly increasing the energy and reactivity of the incoming nucleophile.

  • Nucleophile Addition: Add the desired primary or secondary amine (2.5 equiv). If the amine is a precious intermediate, use 1.1 equiv of the amine alongside K2​CO3​ (2.0 equiv) as an acid scavenger.

  • Reaction: Stir the mixture at 80–100 °C. Rationale: The high electronegativity of fluorine activates the ipso-carbon, while the ortho-carboxyl group stabilizes the Meisenheimer intermediate, driving the substitution rapidly[6].

  • Monitoring: Track the reaction via Thin-Layer Chromatography (TLC) under UV light (254 nm).

  • Precipitation & Isolation: Cool the mixture to ambient temperature and pour it into crushed ice water. Carefully acidify to pH 3 using 1M HCl. Rationale: Acidification protonates the carboxylate, causing the highly organic product to crash out of the aqueous DMSO solution. Filter the precipitate, wash with cold water, and dry under vacuum.

Sources

Foundational

A Technical Guide to the Medicinal Chemistry Applications of 5-Chloro-2-fluoro-4-iodobenzoic acid: A Versatile Scaffolding for Modern Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, halogenated benzoic acids have emerged as particularly valuable synthons.[1] This guide provides an in-depth technical overview of 5-Chloro-2-fluoro-4-iodobenzoic acid, a trifunctionalized aromatic scaffold. We will explore its unique reactivity profile, which allows for selective, sequential chemical modifications, and highlight its application in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and practical, field-proven experimental protocols.

The Strategic Advantage of Polyhalogenation in Drug Design

The incorporation of halogens into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[1]

  • Fluorine: Often introduced to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa.[1][2]

  • Chlorine: Can be used to fill hydrophobic pockets in target proteins, alter electronic properties, and provide a secondary site for chemical modification, albeit one that is less reactive than bromine or iodine in cross-coupling reactions.[3]

  • Iodine: Primarily serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[4][5] The carbon-iodine bond is the weakest among the halogens, enabling its selective activation in the presence of other halides.[5][6]

5-Chloro-2-fluoro-4-iodobenzoic acid (MW: 300.45 g/mol ) uniquely combines these three halogens on a single benzoic acid scaffold, offering a powerful platform for combinatorial library synthesis and lead optimization.[7]

Orthogonal Reactivity: The Synthetic Cornerstone

The primary value of 5-Chloro-2-fluoro-4-iodobenzoic acid lies in the differential reactivity of its three halogen substituents. This "orthogonal" reactivity allows for a programmed, site-selective sequence of chemical modifications. The general reactivity trend for palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F, which is fundamental to its strategic application.[5][6]

This hierarchy enables medicinal chemists to first perform a carbon-carbon or carbon-nitrogen bond formation at the highly reactive C-4 iodo position. The less reactive C-5 chloro position can then be targeted for a subsequent transformation under more forcing conditions, while the C-2 fluoro group typically remains inert to these coupling reactions, imparting its own beneficial properties to the final molecule.

G cluster_0 Reactivity Hierarchy cluster_1 Primary Transformations Iodo_Group C4-Iodo (Highest Reactivity) Chloro_Group C5-Chloro (Moderate Reactivity) Iodo_Group->Chloro_Group More Reactive Suzuki Suzuki Coupling Iodo_Group->Suzuki Pd-Catalyzed (Site-Selective) Sonogashira Sonogashira Coupling Iodo_Group->Sonogashira Pd/Cu-Catalyzed (Site-Selective) Fluoro_Group C2-Fluoro (Lowest Reactivity) Chloro_Group->Fluoro_Group More Reactive Carboxylic_Acid C1-COOH (Amide Coupling) Amidation Amide Bond Formation Carboxylic_Acid->Amidation EDC, HATU, etc. Heck Heck Reaction

Sources

Exploratory

A Technical Guide to 5-Chloro-2-fluoro-4-iodobenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

Executive Summary 5-Chloro-2-fluoro-4-iodobenzoic acid is a polysubstituted aromatic compound that has emerged as a strategically important building block for researchers in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-fluoro-4-iodobenzoic acid is a polysubstituted aromatic compound that has emerged as a strategically important building block for researchers in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms (I, Cl, F) and a carboxylic acid moiety offers a powerful platform for controlled, sequential chemical modifications. This guide provides an in-depth analysis of the molecule's reactivity, highlights its core applications in modern synthetic methodologies, and offers a practical protocol for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery.

Introduction: The Strategic Value of Polysubstitution

In the intricate world of organic synthesis, the ability to construct complex molecular architectures with precision is paramount. 5-Chloro-2-fluoro-4-iodobenzoic acid (C₇H₃ClFIO₂) is a prime example of a "designer" building block, engineered to provide chemists with multiple, orthogonal points for chemical elaboration.[1][2] The presence of iodo, chloro, and fluoro substituents on a benzoic acid scaffold allows for a high degree of control over synthetic outcomes. This is particularly valuable in the development of active pharmaceutical ingredients (APIs) and advanced organic materials, where specific substitution patterns are often critical for biological activity or material function.[1][3] This guide will explore the chemical principles that make this molecule a versatile tool and demonstrate its practical application.

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is essential for its effective use in the laboratory. The key properties of 5-Chloro-2-fluoro-4-iodobenzoic acid are summarized below.

PropertyValueSource
CAS Number 2385648-39-3[2]
Molecular Formula C₇H₃ClFIO₂[2]
Molecular Weight 300.45 g/mol [2]
Appearance White to yellow powder or crystals[4]
Purity ≥97-98% (Typical)[2]
Storage 2-8°C, Sealed in dry conditions, Protect from light[1][2]

The Core Directive: Harnessing Differential Reactivity

The synthetic power of 5-Chloro-2-fluoro-4-iodobenzoic acid lies in the predictable and selective reactivity of its functional groups. This allows for a stepwise functionalization, where different parts of the molecule can be modified without affecting others.

The Halogen Reactivity Hierarchy in Cross-Coupling

The most significant feature of this molecule is its three different halogen substituents. In palladium-catalyzed cross-coupling reactions—such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations—the reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy.[5][6] This establishes a clear and exploitable reactivity hierarchy:

C–I > C–Br > C–Cl >> C–F [7][8]

  • The Iodine Atom (C-4): The carbon-iodine bond is the weakest among the halogens present.[8] This makes the iodine atom the primary and most reactive site for oxidative addition to a palladium(0) catalyst.[1][8] Consequently, chemists can selectively perform a cross-coupling reaction at the C-4 position while leaving the chlorine and fluorine atoms untouched. This is the key to its utility as a building block for introducing complex fragments.

  • The Chlorine Atom (C-5): The carbon-chlorine bond is significantly stronger than the C-I bond and is generally unreactive under conditions optimized for C-I coupling.[7] It can, however, be activated for a subsequent cross-coupling reaction using more forcing conditions or specialized catalyst systems, allowing for a second, different group to be introduced.

  • The Fluorine Atom (C-2): The carbon-fluorine bond is the strongest carbon-halogen bond and is typically considered inert to standard palladium-catalyzed cross-coupling conditions.[8] Its primary role is to modulate the electronic properties of the aromatic ring. The high electronegativity of fluorine can influence the acidity of the carboxylic acid and the reactivity of the other positions. In some advanced applications, C-F bond activation is possible but requires highly specialized catalysts.[9]

The Carboxylic Acid: A Versatile Functional Handle

The carboxylic acid group at the C-1 position is not merely a passive substituent. It serves several critical functions:

  • Directing Group: The carboxylate can act as a directing group in certain reactions, influencing the regioselectivity of further substitutions.[10][11]

  • Synthetic Handle: It is a readily transformable functional group. It can be converted into a wide array of other functionalities, including:

    • Amides: By coupling with amines, a fundamental reaction in pharmaceutical chemistry.[12]

    • Esters: Through reaction with alcohols.[12]

    • Acid Chlorides: To activate the group for further reactions.[12]

    • Alcohols: Via reduction.[12]

This inherent reactivity allows for the core scaffold to be integrated into larger molecules through stable amide or ester linkages after the desired cross-coupling modifications have been performed.

Key Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[5] 5-Chloro-2-fluoro-4-iodobenzoic acid is an ideal substrate for this reaction, allowing for the selective introduction of an aryl or heteroaryl group at the C-4 position.

Workflow for a Typical Suzuki-Miyaura Coupling

The diagram below illustrates the logical flow of a typical Suzuki-Miyaura coupling experiment using this building block.

Suzuki_Coupling_Workflow start Reactant Loading - 5-Chloro-2-fluoro-4-iodobenzoic acid - Boronic Acid Partner - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup - Inert Atmosphere (N2/Ar) - Degas Solvent start->setup Preparation reaction Thermal Reaction - Heat to specified temp. (e.g., 80-100 °C) - Stir for 2-24 h setup->reaction Initiation monitoring Reaction Monitoring - TLC or LC-MS - Check for consumption of starting material reaction->monitoring In-Process Control workup Aqueous Workup - Quench reaction - Acidify to pH ~2-3 - Extract with organic solvent reaction->workup Completion monitoring->reaction purification Purification - Column Chromatography or - Recrystallization workup->purification Isolation product Final Product - Characterization (NMR, MS) - Purity Analysis purification->product Final Analysis

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-4-(phenyl)benzoic acid

This protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling.

Disclaimer: This is an illustrative protocol. Researchers should always conduct their own risk assessment and optimize conditions as necessary.

Materials:

  • 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (for extraction)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and the ligand (0.04 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask. Causality Note: Pre-mixing the catalyst and ligand can help in the formation of the active catalytic species before addition to the main reaction mixture.

  • Solvent Addition and Degassing: Add the dioxane/water solvent mixture. The system must then be made inert. This is achieved by bubbling nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Expertise Note: The elevated temperature is necessary to drive the catalytic cycle, particularly the rate-determining oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting aryl iodide spot is no longer visible. This typically takes 4-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to ensure the carboxylic acid product is protonated and will partition into the organic layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Conclusion

5-Chloro-2-fluoro-4-iodobenzoic acid is a testament to the power of strategic molecular design in modern organic chemistry. Its well-defined halogen reactivity hierarchy provides a predictable and powerful tool for the sequential construction of highly functionalized aromatic systems. The ability to selectively functionalize the C-I bond via robust methods like Suzuki-Miyaura coupling, while preserving the C-Cl and C-F bonds and the carboxylic acid for subsequent transformations, makes it an invaluable asset in the synthesis of complex molecules. For researchers in drug discovery and materials science, this building block offers a reliable and efficient pathway to novel chemical entities with precisely controlled architectures.

References

  • Benchchem. (n.d.). Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7).
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-4-chlorobenzoic Acid: A DFT Perspective.
  • Daugulis, O., et al. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC.
  • ChemScene. (n.d.). 5-Chloro-2-fluoro-4-iodobenzoic acid | 2385648-39-3.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoro-5-iodobenzoic acid | 1440526-33-9.
  • Chem-Impex. (n.d.). 5-Chloro-2-fluorobenzoic acid.
  • ACS Publications. (2022, May 31). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters.
  • Wikipedia. (n.d.). Benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoro-5-iodobenzoic acid | 264927-52-8.
  • ChemScene. (n.d.). 4-Chloro-2-fluoro-5-iodobenzoic acid | 1440526-33-9.
  • PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Chemistry LibreTexts. (2014, November 11). Cross-Coupling Reactions.
  • ResearchGate. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

Sources

Foundational

commercial availability and suppliers of 5-Chloro-2-fluoro-4-iodobenzoic acid

An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-iodobenzoic Acid for Researchers and Drug Development Professionals Introduction: A Versatile Halogenated Building Block 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS No. 23...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-iodobenzoic Acid for Researchers and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

5-Chloro-2-fluoro-4-iodobenzoic acid (CAS No. 2385648-39-3) is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in advanced organic synthesis.[1] Its unique substitution pattern, featuring three distinct halogen atoms—chlorine, fluorine, and iodine—on a benzoic acid scaffold, endows it with exceptional versatility for constructing complex molecular architectures. This strategic arrangement of functional groups makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science.

In drug discovery, the incorporation of halogen atoms is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro group can influence electronic properties and provide additional interaction points with biological targets.[2][3] Crucially, the iodine atom serves as a versatile synthetic handle, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3] This guide provides a comprehensive overview of the technical data, commercial availability, and synthetic utility of 5-Chloro-2-fluoro-4-iodobenzoic acid for professionals engaged in research and development.

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive downstream applications. Key properties are summarized below.

PropertyValueSource
CAS Number 2385648-39-3[1]
Molecular Formula C₇H₃ClFIO₂[1]
Molecular Weight 300.45 g/mol [1]
Appearance White to yellow powder or crystals[4]
Purity ≥98%[1]
SMILES O=C(O)C1=CC(Cl)=C(I)C=C1F[1]
Topological Polar Surface Area 37.3 Ų[1]
LogP 2.7819[1]

Commercial Availability and Suppliers

5-Chloro-2-fluoro-4-iodobenzoic acid is available from specialized chemical suppliers that focus on providing advanced building blocks for research and development. While availability may vary, the following table lists a known supplier and other major chemical distributors who are likely sources for this or structurally similar compounds. Researchers are advised to inquire directly with these suppliers for current stock, pricing, and available quantities.

SupplierHeadquartersTypical PurityNotes
ChemScene USA≥98%Directly lists CAS 2385648-39-3 and offers services including custom synthesis and commercial production.[1]
Sigma-Aldrich (Merck) Germany/USAVariesA major distributor of a vast range of halogenated benzoic acids and building blocks.[4][5][6]
Thermo Fisher Scientific USAVariesSupplies a wide variety of chemical reagents for research, including related iodo- and fluoro-substituted benzoic acids.[7][8]
BLD Pharm ChinaVariesA supplier of fine chemicals and intermediates for the pharmaceutical industry.

Core Applications in Drug Discovery and Organic Synthesis

The primary value of 5-Chloro-2-fluoro-4-iodobenzoic acid lies in its role as a versatile intermediate for creating novel, high-value compounds. The distinct reactivity of its functional groups allows for selective and sequential chemical transformations.

The Role of the Iodide: The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide variety of substituents at the 4-position, which is a common strategy in the synthesis of kinase inhibitors, GPCR ligands, and other medicinally relevant scaffolds.[3]

The Influence of Fluorine and Chlorine: The electron-withdrawing nature of the fluorine and chlorine atoms influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. In a final drug compound, these halogens can significantly improve metabolic stability, membrane permeability, and binding interactions with target proteins.[2][3]

The diagram below illustrates the central role of this building block in divergent synthesis, where different coupling partners can be introduced via the iodide to generate a library of structurally diverse compounds.

G main 5-Chloro-2-fluoro-4-iodobenzoic acid suzuki Suzuki Coupling (Boronic Acids/Esters) main->suzuki Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu Catalyst buchwald Buchwald-Hartwig Amination (Amines) main->buchwald Pd Catalyst heck Heck Coupling (Alkenes) main->heck Pd Catalyst biaryl Biaryl Compounds suzuki->biaryl arylalkyne Arylalkynes sonogashira->arylalkyne diarylamine Diaryl Amines buchwald->diarylamine stilbene Stilbene Derivatives heck->stilbene

Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

Experimental Protocol: A Representative Suzuki Coupling Reaction

While a specific protocol for 5-Chloro-2-fluoro-4-iodobenzoic acid is not publicly detailed, the following represents a standard, self-validating procedure for a Suzuki-Miyaura coupling, a cornerstone reaction for which this substrate is ideally suited.

Objective: To synthesize a biaryl derivative by coupling 5-Chloro-2-fluoro-4-iodobenzoic acid with a representative boronic acid (e.g., Phenylboronic acid).

Materials:

  • 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-2-fluoro-4-iodobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand. Add this catalyst system to the reaction flask.

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical for preventing the degradation of the palladium catalyst and ensuring reproducible results.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product. The structure and purity should be confirmed by NMR spectroscopy and LC-MS.

Safety, Handling, and Storage

As with related halogenated aromatic compounds, 5-Chloro-2-fluoro-4-iodobenzoic acid requires careful handling.

  • Hazard Identification: While specific data is limited, analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11] It may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Avoid formation and inhalation of dust.[12][13] Prevent contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[1][12][13] Recommended storage temperatures are often between 2-8°C, and some suppliers advise protection from light.[1][5]

Conclusion

5-Chloro-2-fluoro-4-iodobenzoic acid stands out as a high-potential building block for researchers in drug discovery and advanced materials. Its trifunctional halogenated structure provides a robust platform for generating molecular diversity through well-established and reliable synthetic methodologies like palladium-catalyzed cross-coupling. The strategic placement of chloro, fluoro, and iodo substituents offers a sophisticated tool for fine-tuning the properties of target molecules, making this reagent a valuable asset for the development of next-generation pharmaceuticals and functional materials.

References

  • 2-Chloro-4-Fluoro-5-Iodobenzoic Acid API Intermediate. Aaopen Global. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information (PMC). [Link]

  • 5 Fluoro 2 Iodobenzoic Acid 97%. Cenmed Enterprises. [Link]

  • An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. [Link]

  • Supplier CAS No 7413-34-5. BuyersGuideChem. [Link]

  • 5-Chloro-2-iodobenzoic acid. MilliporeSigma. [Link]

  • Buy Butyl DiGlycol: supplier, wholesaler, distributor. Brenntag. [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. [Link]

  • Manufacturer Supply Butyldiglycol With Competitive Price. LookChem. [Link]

  • Butyldiglycol CAS 112-34-5. Aeco Chemical. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • BUTYL CARBITOL Supplier. UPIglobal. [Link]

  • A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • 2-Chloro-5-iodobenzoic acid, C7H4ClIO2, Cas No 19094-56-5. Seema Finechem. [Link]

Sources

Exploratory

safety and handling precautions for 5-Chloro-2-fluoro-4-iodobenzoic acid

Advanced Technical Guide: Safety, Handling, and Chemoselective Application of 5-Chloro-2-fluoro-4-iodobenzoic Acid Executive Summary In modern drug development and active pharmaceutical ingredient (API) synthesis, the de...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: Safety, Handling, and Chemoselective Application of 5-Chloro-2-fluoro-4-iodobenzoic Acid

Executive Summary

In modern drug development and active pharmaceutical ingredient (API) synthesis, the demand for highly functionalized, structurally rigid scaffolds is paramount. 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3) serves as a premier multi-halogenated aromatic building block[1]. Featuring three distinct halogen substituents—fluoro, chloro, and iodo—alongside a directing carboxylic acid moiety, this compound offers unparalleled flexibility for sequential, site-specific functionalization[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide synthesizes structural causality, rigorous safety protocols, and a self-validating experimental workflow to ensure both the safety of the researcher and the chemical integrity of the target API.

Physicochemical Profiling & Structural Causality

Understanding the physical and structural properties of 5-Chloro-2-fluoro-4-iodobenzoic acid is the foundational step in establishing safe handling parameters and predicting its synthetic behavior.

Table 1: Physicochemical Specifications and Causality

PropertyValueCausality / Synthetic Significance
CAS Number 2385648-39-3Unique identifier for the free acid form[1].
Molecular Formula C7H3ClFIO2Contains three distinct halogens, enabling orthogonal cross-coupling reactivity[1].
Molecular Weight 300.45 g/mol High molecular weight primarily driven by the highly polarizable iodine atom[1].
Storage Conditions 2-8°C, Sealed, DryCold storage prevents thermal degradation and ambient hydrolysis of the highly activated aromatic ring[1].
SMILES O=C(O)C1=CC(Cl)=C(I)C=C1FDefines the precise spatial arrangement (ortho-F, meta-Cl, para-I), which dictates steric hindrance during catalysis[1].

Structural Causality: The presence of strongly electron-withdrawing halogens (fluorine and chlorine) significantly increases the acidity of the carboxylic acid group compared to an unsubstituted benzoic acid. Furthermore, the carbon-halogen bond dissociation energies strictly dictate the molecule's reactivity profile: the C-I bond is the weakest and most polarizable, making the C-4 position the primary target for oxidative addition in transition-metal catalysis[3].

Toxicological Assessment & Safety Protocols

Safety protocols must be rooted in a mechanistic understanding of the chemical's hazards. Halogenated benzoic acids are inherently reactive and present specific toxicological profiles that require stringent mitigation strategies[4].

A. Hazard Profile & Causality
  • Acute Mucosal Irritation: The compound is a severe irritant to the eyes, skin, and respiratory tract[5]. The enhanced acidity of the carboxyl group—driven by the inductive effect of the halogens—causes rapid localized pH drops upon contact with mucosal membranes, leading to immediate tissue irritation.

  • Systemic Toxicity & Sensitization: Halogenated benzoates can be harmful if swallowed, inhaled, or absorbed through the skin[2]. The lipophilic nature of the multi-halogenated aromatic ring facilitates dermal penetration, and such compounds frequently act as skin sensitizers upon repeated exposure.

B. Rigorous Handling Protocols

To establish a self-validating safety system, the following protocols must be strictly adhered to during all manipulations:

  • Engineering Controls: All weighing and transfer of the dry powder must be conducted within a certified Class II fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of acidic micro-particulates[5].

  • Personal Protective Equipment (PPE):

    • Dermal Protection: Nitrile gloves (minimum 5 mil thickness) are required for dry handling. For solution preparation, butyl rubber gloves offer superior resistance to the organic solvents (e.g., DMF, THF, Dioxane) typically used with halogenated benzoic acids[4].

    • Ocular Protection: Splash-proof chemical goggles are mandatory. Standard safety glasses with side shields are insufficient against fine, airborne acidic dust.

  • Spill Mitigation: In the event of a spill, do not sweep the dry powder, as this aerosolizes the acid. Instead, gently cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust, then transfer it to a hazardous waste container[5].

C. Storage and Degradation Prevention

The compound must be stored at 2-8°C in a tightly sealed, opaque container, protected from ambient moisture[1]. The carbon-iodine bond is susceptible to photo-degradation; exposure to UV light can lead to the homolytic cleavage of the C-I bond, generating iodine radicals that discolor the material and ruin its chemoselective purity.

Experimental Workflow: Chemoselective Suzuki-Miyaura Coupling

The strategic value of 5-Chloro-2-fluoro-4-iodobenzoic acid lies in its orthogonal reactivity. In metal-catalyzed cross-coupling reactions, the reactivity of aryl halides in the key oxidative addition step follows a strict kinetic order: C-I > C-Br > C-Cl >> C-F[3]. This allows researchers to precisely target the C-4 position (iodine) while leaving the chloro and fluoro groups completely intact for downstream API development[2].

Reactivity A 5-Chloro-2-fluoro-4-iodobenzoic acid (Starting Material) B Pd(0) Catalyst Coordination A->B C1 C-I Bond Cleavage (Fastest Kinetics) B->C1 Preferred Pathway C2 C-Cl Bond Cleavage (High Activation Energy) B->C2 Suppressed C3 C-F Bond Cleavage (Inert) B->C3 Suppressed D Suzuki-Miyaura Cross-Coupling C1->D E C-4 Substituted Intermediate D->E

Fig 1: Chemoselective reactivity hierarchy and cross-coupling pathway for the multi-halogenated acid.

Self-Validating Step-by-Step Protocol

This protocol outlines a highly selective Suzuki-Miyaura coupling targeting the C-I bond, utilizing built-in chemical checkpoints to validate success.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 eq), an aryl boronic acid (1.1 eq), and a mild base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: A mild inorganic base is chosen to facilitate transmetalation without causing unwanted nucleophilic aromatic substitution (SₙAr) at the fluoro-substituent.

  • Solvent Addition & Degassing: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Atmospheric oxygen must be entirely excluded to prevent the fatal oxidation of the active Pd(0) catalyst to an inactive Pd(II) state.

  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a positive, continuous stream of argon.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours. Monitor the reaction via LC-MS.

    • Causality: The C-I bond undergoes oxidative addition readily at 80°C. The C-Cl bond would require temperatures exceeding 100°C and specialized, electron-rich ligands to react[3]. Maintaining 80°C ensures 100% chemoselectivity.

  • Quenching and Phase-Selective Isolation: Cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl until the pH reaches ~2, then extract with Ethyl Acetate.

    • Causality: Acidification protonates the carboxylic acid moiety, eliminating its charge and driving the target product into the organic phase. Inorganic salts and boron byproducts remain trapped in the aqueous phase, creating a self-purifying workup step.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the highly functionalized API intermediate.

References

  • Title: Halogenated Benzoic Acid Toxicity and Handling | Source: Shell Australia | URL: [Link]

Sources

Foundational

Strategic Functionalization of Multi-Halogenated Arenes: A Technical Guide to 5-Chloro-2-fluoro-4-iodobenzoic Acid

Executive Summary In the landscape of modern drug discovery and advanced materials science, multi-halogenated aromatic compounds serve as indispensable building blocks. 5-Chloro-2-fluoro-4-iodobenzoic acid is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, multi-halogenated aromatic compounds serve as indispensable building blocks. 5-Chloro-2-fluoro-4-iodobenzoic acid is a highly functionalized benzoate derivative characterized by its precise arrangement of three distinct halogen atoms (chloro, fluoro, and iodo substituents) around a carboxylic acid core[1]. This unique structural motif offers significant flexibility in molecular design, allowing researchers to perform selective and sequential functionalization to construct complex biaryl systems and active pharmaceutical ingredients (APIs)[1].

This technical whitepaper provides an in-depth analysis of the chemical identifiers, physicochemical properties, and synthetic utility of 5-Chloro-2-fluoro-4-iodobenzoic acid, complete with self-validating experimental protocols for its application in cross-coupling methodologies.

Chemical Identity & Physicochemical Profiling

The strategic placement of halogens on the benzoic acid core is not arbitrary; it is a deliberate design choice to maximize synthetic utility and molecular stability.

  • C4-Iodo: Serves as the primary, highly reactive site for metal-catalyzed cross-coupling reactions[1].

  • C5-Chloro: Provides a lipophilic handle and steric bulk, while remaining inert under mild coupling conditions[1].

  • C2-Fluoro: Acts as a strongly deactivating, ortho/para-directing group that modulates the pKa of the adjacent carboxylic acid and provides metabolic shielding in API development[1].

The quantitative chemical identifiers and structural properties are summarized in Table 1.

Table 1: Quantitative Chemical Identifiers
Chemical PropertyValue
IUPAC Name 5-Chloro-2-fluoro-4-iodobenzoic acid
CAS Registry Number 2385648-39-3[2][3]
Molecular Formula C₇H₃ClFIO₂[3][4]
Molecular Weight 300.45 g/mol [3]
SMILES String O=C(O)C1=CC(Cl)=C(I)C=C1F
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Thermodynamic Hierarchy of Chemoselectivity

The utility of 5-Chloro-2-fluoro-4-iodobenzoic acid lies in the distinct bond dissociation energies (BDE) of its carbon-halogen bonds. The C-I bond will undergo oxidative addition to a palladium(0) catalyst far more readily than the C-Cl or C-F bonds[1]. This thermodynamic gradient allows for the selective replacement of the iodine atom with an aryl or vinyl group, leaving the chloro, fluoro, and carboxylate functionalities intact[1].

Chemoselectivity Core 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3) Pd Pd(0) Catalyst (Oxidative Addition) Core->Pd Catalyst Introduction Iodo C4-Iodo Site Primary Reactivity Pd->Iodo Fast (BDE ~65 kcal/mol) Chloro C5-Chloro Site Secondary Reactivity Pd->Chloro Slow (BDE ~81 kcal/mol) Fluoro C2-Fluoro Site Inert Pd->Fluoro No Reaction (BDE ~116 kcal/mol)

Thermodynamic hierarchy of palladium oxidative addition in multi-halogenated systems.

Self-Validating Protocol: Site-Selective Suzuki-Miyaura Coupling

To harness the C4-iodo site for the construction of biaryl compounds, a highly controlled Suzuki-Miyaura coupling protocol must be employed. The following methodology is designed as a self-validating system, where the physical chemistry of the molecule dictates the success of the purification and isolation steps.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Evacuate a Schlenk flask and backfill with Argon (repeat 3x).

    • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O₂. Purging the system prevents the formation of inactive Pd(II) peroxo species, ensuring the catalytic cycle initiates efficiently.

  • Reagent Loading: Add 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ is selected because it is strong enough to activate the boronic acid via the formation of a reactive boronate complex, yet mild enough to avoid competitive nucleophilic aromatic substitution (S_NAr) at the activated C2-fluoro position[1].

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio).

    • Causality: The biphasic nature solubilizes both the lipophilic organic electrophile and the inorganic base, facilitating the crucial transmetalation step at the solvent interface.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under vigorous stirring.

  • Acidic Workup (Self-Validation Step): Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-polar organic impurities. Carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: Under basic reaction conditions, the starting material and product exist as water-soluble carboxylate salts. Acidification protonates the carboxylate, selectively driving the desired biaryl product into the organic phase (EtOAc) during subsequent extraction. If precipitation or phase-transfer does not occur upon acidification, the coupling has failed.

  • Extraction & Purification: Extract the acidified aqueous layer with EtOAc (3x). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Workflow S1 1. Inert Atmosphere Setup (Argon Purge) S2 2. Reagent & Catalyst Loading (Pd(dppf)Cl2, Base, Substrate) S1->S2 S3 3. Solvent Addition (Degassed 1,4-Dioxane/H2O) S2->S3 S4 4. Thermal Activation (80°C for 12 hours) S3->S4 S5 5. Acidic Workup (pH 3 Adjustment with 1M HCl) S4->S5 S6 6. Biphasic Extraction (EtOAc vs Aqueous) S5->S6

Self-validating protocol for site-selective C-C coupling of multi-halogenated benzoates.

Analytical Characterization & Quality Control

To definitively confirm the regioselectivity of the coupling and the purity of the synthesized biaryl derivative, researchers must employ orthogonal analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The presence of the C5-chloro substituent provides a built-in diagnostic tool. The final product must exhibit a characteristic 3:1 isotopic cluster (M and M+2) corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. The absence of the iodine isotopic mass shift (-126 Da) combined with the mass addition of the coupling partner confirms successful C4 substitution.

  • ¹⁹F NMR Spectroscopy: The C2-fluoro atom acts as an internal structural probe. The chemical shift of the fluorine atom will perturb predictably upon the substitution of the C4-iodo group. This shift confirms the regiochemistry of the reaction without requiring exhaustive 2D NMR experiments.

References

  • Chemikart . "5-Chloro-2-fluoro-4-iodobenzoic acid". Chemikart Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-fluoro-4-iodobenzoic Acid

Executive Summary & Strategic Significance In modern drug discovery and materials science, polyhalogenated arenes serve as highly versatile, multi-point functionalization scaffolds. 5-Chloro-2-fluoro-4-iodobenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

In modern drug discovery and materials science, polyhalogenated arenes serve as highly versatile, multi-point functionalization scaffolds. 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS 2385648-39-3) is a prime example of such a building block[1]. Featuring three distinct halogens (F, Cl, I) and a directing carboxylic acid group, this molecule allows for orthogonal, site-selective functionalization.

The core challenge when working with polyhalogenated scaffolds is achieving absolute chemoselectivity —reacting at one specific carbon-halogen bond while leaving the others completely intact for downstream chemistry[2]. This application note provides field-proven, self-validating protocols for the selective palladium-catalyzed cross-coupling at the C4–I bond, leveraging the inherent thermodynamic and kinetic differences between the halogen substituents.

Mechanistic Causality: The Hierarchy of Halogen Reactivity

In transition-metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides toward oxidative addition strictly follows the inverse order of their bond dissociation energies (BDEs): C–I > C–Br > C–OTf > C–Cl >> C–F [3],[4].

For 5-chloro-2-fluoro-4-iodobenzoic acid, the C4–I bond is significantly weaker (~65 kcal/mol) than the adjacent C5–Cl bond (~85–95 kcal/mol) and the C2–F bond (~115 kcal/mol)[5]. By utilizing mild temperatures and standard phosphine ligands (which lack the extreme steric bulk required to activate C–Cl bonds), we can kinetically trap the reaction at the C4 position. This prevents over-coupling and preserves the chloro and fluoro substituents as either key pharmacophore elements or handles for subsequent functionalization[2].

Quantitative Data: Bond Dissociation & Catalyst Selection

Table 1: Thermodynamic parameters and optimal catalyst selection for orthogonal functionalization of 5-Chloro-2-fluoro-4-iodobenzoic acid.

Halogen BondBond Dissociation Energy (approx.)Relative Oxidative Addition RateOptimal Pd Catalyst System for Selective ActivationRequired Temperature
C4–I 65 kcal/molExtremely FastPd(dppf)Cl₂, Pd(PPh₃)₄ (Standard ligands)25 °C – 60 °C
C5–Cl 85 – 95 kcal/molSlowPd₂(dba)₃ + XPhos / SelectPhos (Bulky, electron-rich)90 °C – 110 °C
C2–F 115 kcal/molInert to standard Pd(0)N/A (Typically undergoes S_NAr under basic conditions)> 120 °C (S_NAr)

Workflow & Mechanistic Visualizations

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Kinetic Trap at C4) Pd0->OxAdd ArI 5-Chloro-2-fluoro-4-iodobenzoic acid (Chemoselective C-I Activation) ArI->OxAdd PdII Trans-Pd(II)(Ar)(I)L_2 OxAdd->PdII Transmet Transmetalation (with Organoboron/Alkyne) PdII->Transmet PdII_Ar Trans-Pd(II)(Ar)(R)L_2 Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted-5-chloro-2-fluorobenzoic acid RedElim->Product

Catalytic cycle of chemoselective cross-coupling at the C-I bond.

G Start 5-Chloro-2-fluoro- 4-iodobenzoic acid Step1 Pd-Catalysis (C-I Activation) Start->Step1 Fast (BDE ~65 kcal/mol) Int1 4-Substituted- 5-chloro-2-fluorobenzoic acid Step1->Int1 Step2 Pd-Catalysis (C-Cl Activation) Int1->Step2 Slow (BDE ~95 kcal/mol) Int2 4,5-Disubstituted- 2-fluorobenzoic acid Step2->Int2 Step3 SNAr Reaction (C-F Activation) Int2->Step3 Nucleophilic Attack Final Fully Functionalized Benzoic Acid Scaffold Step3->Final

Sequential site-selective functionalization workflow of the polyhalogenated scaffold.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Arylation

This protocol describes the selective coupling of an arylboronic acid to the C4 position.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand prevents catalyst precipitation and provides moderate electron density—perfectly tuned to activate the C–I bond without risking C–Cl insertion[4].

  • Base: 3.0 equivalents of K₂CO₃ are used. The free carboxylic acid of the starting material will immediately consume 1.0 equivalent to form the carboxylate salt; the remaining 2.0 equivalents are required to activate the boronic acid for transmetalation.

  • Solvent: A 1,4-Dioxane/H₂O (4:1) mixture is utilized. Dioxane is preferred over DMF to suppress potential background S_NAr reactions at the C2–fluoro position under basic conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 mmol, 300.45 mg), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 414 mg).

  • Degassing: Evacuate the flask and backfill with inert Argon gas (repeat 3 times).

  • Solvent Addition: Add 4 mL of degassed 1,4-Dioxane and 1 mL of degassed deionized water via syringe.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath and stir vigorously for 4–6 hours. Do not exceed 60 °C to maintain absolute chemoselectivity against the C–Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and add 1M HCl dropwise until the aqueous layer reaches pH 2-3 (to protonate the carboxylic acid product). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% Acetic Acid).

Self-Validating System (QA/QC):

  • LC-MS: Analyze the crude mixture in negative electrospray ionization (ESI-) mode. You must observe the [M−H]− mass corresponding to the loss of iodine (-126 Da) and the addition of the aryl group. Critical Check: The isotopic pattern of the product peak must retain a 3:1 ratio of the 35Cl/37Cl isotopes. If a 1:0 ratio is observed, unwanted C–Cl activation has occurred.

  • 19 F NMR: A single peak should be observed around -110 to -115 ppm, confirming the C2-fluoro group remains intact.

Protocol B: Chemoselective Sonogashira Alkynylation

This protocol details the selective attachment of a terminal alkyne at the C4 position.

Causality of Reagents:

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). CuI is essential to form the highly reactive copper acetylide intermediate.

  • Base/Solvent: Triethylamine (Et₃N) is used in large excess (or as the solvent). It acts as the base to deprotonate both the terminal alkyne and the carboxylic acid, ensuring the substrate remains soluble as a triethylammonium salt during the reaction[3].

  • Temperature: Room temperature (25 °C). The C–I bond is highly reactive toward the Pd(0)/Cu(I) system; applying heat is unnecessary and only increases the risk of side reactions.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 mmol, 300.45 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Degassing: Evacuate and backfill with Argon (3 times).

  • Reagent Addition: Inject anhydrous, degassed Et₃N (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours. The solution will typically turn dark brown/black as the copper acetylide forms and reacts.

  • Workup: Remove the Et₃N in vacuo. Dissolve the residue in EtOAc (20 mL) and wash with 1M HCl (15 mL) to remove copper salts and protonate the product. Extract the aqueous layer with EtOAc (2 × 15 mL). Dry the combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradient).

Self-Validating System (QA/QC):

  • IR Spectroscopy: The purified product must exhibit a sharp, distinct absorption band at ~2200 cm⁻¹ , characteristic of the internal C≡C triple bond.

  • 1 H NMR: The spectrum must show the complete disappearance of the terminal alkyne proton (typically a singlet around 2.5 - 3.0 ppm), while retaining the aromatic protons of the benzoic acid core.

References

  • Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7). Benchchem.
  • 2385648-39-3 | 5-Chloro-2-fluoro-4-iodobenzoic acid. ChemScene.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate.

Sources

Application

Application Note: Advanced Electrophilic Nitration of Highly Deactivated Haloaromatics (5-Chloro-2-fluoro-4-iodobenzoic Acid Analogs)

Introduction & Mechanistic Rationale The functionalization of poly-halogenated benzoic acids is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of poly-halogenated benzoic acids is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. However, the nitration of 5-chloro-2-fluoro-4-iodobenzoic acid presents a formidable synthetic challenge. The aromatic core is severely electron-deficient due to the combined inductive electron-withdrawing effects of four deactivating substituents: a carboxylic acid (-COOH), fluorine (-F), chlorine (-Cl), and iodine (-I). Consequently, this scaffold is generally considered inert to standard electrophilic aromatic substitution (EAS) conditions[1].

Regioselectivity Analysis

Despite the profound deactivation of the ring, the nitration is highly regioselective when forcing conditions are applied. The regiochemical outcome is dictated by the synergistic directing effects of the existing substituents:

  • C1 (-COOH): Meta-directing, activating the C3 position.

  • C2 (-F) & C4 (-I): Both are ortho/para-directing halogens. With their respective para positions blocked, they synergistically direct the electrophile to the shared ortho position at C3.

  • C5 (-Cl): Ortho/para-directing, directing solely to the C6 position (as C4 is blocked).

Because the C3 position is electronically reinforced by three functional groups (-COOH, -F, -I), electrophilic attack occurs almost exclusively at C3, yielding 5-chloro-2-fluoro-4-iodo-3-nitrobenzoic acid .

Regioselectivity C1 C1: -COOH (Meta Dir.) C3 C3 Position (Highly Favored) C1->C3 Meta Directing C2 C2: -F (o/p Dir.) C2->C3 Ortho Directing C4 C4: -I (o/p Dir.) C4->C3 Ortho Directing C5 C5: -Cl (o/p Dir.) C6 C6 Position (Disfavored) C5->C6 Ortho Directing

Directing effects governing the regioselectivity of nitration at the C3 position.

Experimental Design & Causality

Standard nitration protocols utilizing concentrated sulfuric and nitric acids[2] fail to achieve meaningful conversion on this substrate[1]. To overcome the activation energy barrier, highly reactive nitrating agents must be employed.

However, introducing forcing conditions creates a secondary vulnerability: oxidative nitrodeiodination . The C-I bond is highly susceptible to oxidation by nitric acid, which can lead to the formation of iodine(V) species or the complete cleavage of the iodine atom via ipso-substitution[3].

To navigate this, two distinct experimental pathways are validated in this protocol:

  • Method A (Thermodynamically Controlled): Utilizes fuming nitric acid in oleum (fuming sulfuric acid). Strict cryogenic control (-5 °C to 0 °C) is mandatory to suppress the oxidative cleavage of the C-I bond while still providing a sufficient concentration of the nitronium ion ( NO2+​ ).

  • Method B (Non-Oxidizing Electrophile): Utilizes Nitronium Tetrafluoroborate ( NO2​BF4​ ). By removing nitric acid entirely, this method eliminates the oxidative environment, allowing for clean nitration at ambient temperatures without risking deiodination[4].

Quantitative Optimization Data

Table 1: Optimization of Nitration Conditions for 5-Chloro-2-fluoro-4-iodobenzoic Acid

EntryNitrating AgentSolvent / CatalystTemp (°C)Time (h)Conversion (%)Primary Observation / Impurity
1Conc. HNO₃Conc. H₂SO₄0 to 2524< 5Starting material recovered[1]
2Fuming HNO₃Conc. H₂SO₄0 to 51242Significant nitrodeiodination[3]
3Fuming HNO₃Oleum (20% SO₃)-5 to 0878Requires strict thermal control
4NO₂BF₄Sulfolane / MeCN10 to 256> 90Clean conversion, no oxidation[4]

Experimental Protocols

Workflow SM Starting Material 5-Chloro-2-fluoro-4-iodobenzoic acid Temp Thermal Control (-5 °C to 5 °C) SM->Temp Reagent Nitrating Agent (Fuming HNO₃/Oleum OR NO₂BF₄) Reagent->Temp EAS Electrophilic Aromatic Substitution (Regioselective at C3) Temp->EAS Activation Quench Quenching & Precipitation (Ice-Water Slurry) EAS->Quench Reaction Complete Product Isolated Product 5-Chloro-2-fluoro-4-iodo-3-nitrobenzoic acid Quench->Product Vacuum Filtration

Workflow for the regioselective nitration of poly-deactivated haloaromatics.

Protocol A: Classical Fuming Nitric Acid / Oleum Method

Caution: Oleum and fuming nitric acid are highly corrosive and reactive. Perform strictly in a fume hood with appropriate PPE.

  • Preparation: Equip a thoroughly dried 100 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Substrate Solvation: Charge the flask with 5-chloro-2-fluoro-4-iodobenzoic acid (10.0 mmol, 3.00 g) and 20% oleum (15 mL). Stir until a homogeneous suspension is achieved. Cool the mixture to -5 °C using an ice/brine bath.

  • Nitrating Mixture Generation: In a separate, pre-cooled flask, carefully prepare the nitrating mixture by adding fuming nitric acid (12.0 mmol, ~0.55 mL) dropwise to concentrated sulfuric acid (5 mL) at 0 °C[2].

  • Controlled Addition: Transfer the nitrating mixture to the addition funnel. Add the mixture dropwise to the reaction flask over 30 minutes. Critical: Maintain the internal temperature strictly below 0 °C to prevent oxidative deiodination[3].

  • Reaction: Allow the reaction to stir at 0 °C for 8 hours. Monitor progression via LC-MS (aliquots quenched in methanol).

  • Quenching: Carefully pour the reaction mixture over 150 g of crushed ice under vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Isolate the crude solid via vacuum filtration. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH, followed by a final wash with cold heptane. Dry under high vacuum.

Protocol B: Non-Oxidizing Nitronium Tetrafluoroborate Method (Preferred)

This method avoids nitric acid, preserving the C-I bond and improving yield.

  • Setup: In a nitrogen-purged glovebox, charge a dry 50 mL Schlenk flask with 5-chloro-2-fluoro-4-iodobenzoic acid (10.0 mmol, 3.00 g) and anhydrous sulfolane or acetonitrile (20 mL).

  • Activation: Add nitronium tetrafluoroborate ( NO2​BF4​ , 15.0 mmol, 1.99 g) in one continuous portion[4].

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 15–25 °C for 6 hours. The lack of oxidants allows for ambient temperature reaction without degrading the iodine substituent.

  • Quenching & Isolation: Quench the reaction by adding 50 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product.

Analytical Validation (Self-Validating System)

To confirm that the reaction proceeded regioselectively at the C3 position without compromising the halogen substituents, utilize the following analytical markers:

  • ¹H NMR (DMSO-d₆): The starting material exhibits two distinct aromatic proton signals (C3 and C6). Upon successful nitration, the C3 proton signal will completely disappear. The final spectrum will present a single aromatic proton corresponding to C6 (typically shifted downfield to ~7.9–8.2 ppm due to the new nitro group).

  • FT-IR Spectroscopy: Validation of the nitro group incorporation is confirmed by the appearance of strong asymmetric and symmetric NO2​ stretching bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ , respectively.

  • Mass Spectrometry (ESI-MS): Confirm the preservation of the iodine atom. The expected [M-H]⁻ ion for C7​H2​ClFINO4​ will appear at m/z ~343.8 (with the characteristic chlorine isotope pattern at 345.8).

References

  • Nitration of Benzoic Acid 2017 - Truman ChemLab Truman State University. Outlines the classical preparation and thermal control required for the nitrating mixture (conc. H₂SO₄/HNO₃) in benzoic acid functionalization.[Link][2]

  • Product Class 21: Nitroarenes Thieme Connect. Details the specific risks of oxidative nitrodeiodination when exposing iodoarenes to nitric acid during EAS.[Link][3]

  • CN1073430A - Benzanilide derivatives Google Patents. Provides precedent for the use of non-oxidizing nitronium tetrafluoroborate ( NO2​BF4​ ) in the nitration of sensitive, highly functionalized halogenated arenes.[4]

Sources

Method

Application Note: Chemoselective Functionalization of 5-Chloro-2-fluoro-4-iodobenzoic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Compound: 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3) Executive Summary & Chemical Context 5-Chloro-2-fluoro-4-iodobenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Compound: 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3)

Executive Summary & Chemical Context

5-Chloro-2-fluoro-4-iodobenzoic acid is a highly versatile, multi-halogenated aromatic building block widely utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials[1][2]. The presence of three distinct halogens (F, Cl, I) allows for orthogonal, sequential functionalization. Specifically, the C4-iodo group serves as a prime reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), as the C–I bond undergoes oxidative addition to palladium(0) catalysts far more readily than C–Cl or C–F bonds[1].

However, before executing cross-coupling strategies, researchers typically functionalize the C1-carboxylic acid group (via amidation or esterification) to mask the acidic proton, alter solubility, or build the core pharmacophore.

Mechanistic Insights: The Ortho-Fluoro Dilemma

Functionalizing the carboxylic acid of this specific scaffold presents unique kinetic and thermodynamic challenges:

  • Electrophilic Activation: The ortho-fluoro and meta-chloro substituents exert a strong inductive electron-withdrawing effect (-I). This highly deactivates the aromatic ring and increases the acidity of the carboxylic acid, making the carbonyl carbon exceptionally electrophilic once activated.

  • Nucleophilic Aromatic Substitution (SNAr) Risk: The fluorine atom at the C2 position is highly susceptible to SNAr[1]. When reacting the carboxylic acid with strong nucleophiles (such as primary or secondary aliphatic amines) under basic conditions or elevated temperatures, the amine can attack the C2 position, displacing the fluoride ion and forming a 2-amino byproduct[3][4].

To achieve chemoselective functionalization of the carboxylic acid while preserving the C2-fluoro group, the activation of the carboxylate must be rapid, and the reaction temperature must be kept low to ensure the kinetics of acylation outcompete the higher-activation-energy SNAr pathway.

Comparative Analysis of Activation Strategies

To guide experimental design, the following table summarizes the quantitative data and strategic viability of various activation methods for this specific substrate.

Activation MethodReagentsTemp (°C)Typical YieldSNAr RiskBest Application
Uronium Coupling HATU, DIPEA, DMF0 to 2585–95%Low Amidation with primary/secondary amines; sensitive substrates.
Acid Chloride (COCl)₂, cat. DMF, DCM0 to 2580–90%Low Esterification; amidation with weakly nucleophilic anilines.
Steglich EDC·HCl, DMAP, DCM2575–85%Moderate Esterification with sterically hindered or sensitive alcohols.
Fischer H₂SO₄ (cat.), ROH65–8060–70%High (if amines used)Simple methyl/ethyl esterification; harsh conditions required.

Reaction Workflow & Divergent Pathways

The following diagram illustrates the logical workflow for functionalizing 5-Chloro-2-fluoro-4-iodobenzoic acid, highlighting the critical SNAr side-reaction pathway that must be avoided during amidation.

G SM 5-Chloro-2-fluoro-4-iodobenzoic acid (Starting Material) HATU HATU, DIPEA, Amine (0 °C to RT) SM->HATU Harsh Excess Amine, Heat (Uncontrolled Conditions) SM->Harsh Avoid: High Temp SNAr SOCl2 Oxalyl Chloride, cat. DMF then ROH, DMAP SM->SOCl2 Amide Target Amide (High Yield, Preserved C-F) HATU->Amide SNAr SNAr Byproduct (2-Amino derivative) Harsh->SNAr Avoid: High Temp SNAr Ester Target Ester (Methyl/Ethyl/Aryl) SOCl2->Ester

Workflow for the chemoselective functionalization of 5-Chloro-2-fluoro-4-iodobenzoic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (IPQC) indicators are embedded to ensure mechanistic causality translates to experimental success.

Protocol A: Chemoselective Amidation via HATU Activation

Purpose: To form an amide bond with a primary or secondary amine while completely suppressing C2-fluorine SNAr displacement[3][4].

Causality Note: HATU generates a highly reactive 7-azabenzotriazole active ester. This intermediate is so electrophilic that aminolysis occurs almost instantaneously at 0 °C, safely bypassing the higher thermal activation energy required for SNAr at the ortho-fluoro position.

Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 eq, 1.0 mmol, 300.45 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL) dropwise. Self-Validation: The solution should remain clear; DIPEA deprotonates the acid, readying it for coupling.

  • Activation: Add HATU (1.2 eq, 1.2 mmol, 456 mg) in one portion. Stir at 0 °C for 15 minutes. Self-Validation: A slight color change (often pale yellow) indicates the formation of the active ester.

  • Aminolysis: Add the desired amine (1.1 eq, 1.1 mmol) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20–25 °C) over 2 hours.

  • IPQC: Monitor by LC-MS or TLC (Hexanes:EtOAc 7:3). The starting material mass (m/z 299 [M-H]-) should be fully consumed, with no detection of the +Amine/-F SNAr mass.

  • Work-up: Quench the reaction by adding water (15 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Esterification via Acid Chloride Intermediate

Purpose: To synthesize alkyl or aryl esters (e.g., methyl 5-chloro-2-fluoro-4-iodobenzoate) using a highly reactive, non-acidic activation method[1][5].

Causality Note: Direct Fischer esterification requires harsh acidic conditions and prolonged heating, which can lead to degradation or poor yields due to the deactivated nature of the ring. Converting the acid to an acid chloride via the Vilsmeier-Haack reagent (Oxalyl Chloride + DMF) provides a highly reactive electrophile that reacts with alcohols at room temperature.

Procedure:

  • Preparation: Suspend 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 eq, 1.0 mmol, 300.45 mg) in anhydrous Dichloromethane (DCM) (10 mL) at 0 °C under N₂.

  • Catalyst Addition: Add 1 drop of anhydrous DMF (approx. 10 µL).

  • Chlorination: Add Oxalyl Chloride (1.5 eq, 1.5 mmol, 130 µL) dropwise over 5 minutes. Self-Validation: Immediate and vigorous gas evolution (CO and CO₂) will occur. This is the visual confirmation of the Vilsmeier-Haack mechanism.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir until gas evolution completely ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Crucial Step: Do not heat above 30 °C during concentration to avoid thermal degradation of the acid chloride. Redissolve the crude acid chloride in anhydrous DCM (5 mL).

  • Esterification: In a separate flask, dissolve the desired alcohol (e.g., Methanol, 5.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.1 mmol, 12 mg) in DCM (5 mL). Cool to 0 °C. Add the acid chloride solution dropwise. Add Triethylamine (TEA) (1.5 eq) to neutralize the HCl generated.

  • Work-up: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (2 × 10 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate to yield the ester[5].

References

  • Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity Source: PMC (National Institutes of Health) URL:[Link]

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 5-Chloro-2-fluoro-4-iodobenzoic acid

Welcome to the technical support guide for troubleshooting Suzuki coupling reactions involving 5-Chloro-2-fluoro-4-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting Suzuki coupling reactions involving 5-Chloro-2-fluoro-4-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields with this specific, and often challenging, substrate. The guidance provided herein is based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction.

Introduction: The Challenge of a Polyhalogenated, Sterically Hindered Substrate

5-Chloro-2-fluoro-4-iodobenzoic acid presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of multiple halogen substituents with differential reactivity (I > Br > Cl), coupled with steric hindrance from the ortho-fluoro and carboxylic acid groups, can lead to a variety of issues, most commonly low yields of the desired product.[1][2][3] Understanding the interplay of electronic effects, steric hindrance, and the reactivity of the C-I bond is paramount to successful coupling.[2][3] This guide will address the most common failure points in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction is sluggish or shows very low conversion to the desired product. What are the primary factors to investigate?

A1: Low reactivity with this substrate often stems from a combination of steric hindrance and electronic effects that can impede key steps in the catalytic cycle.[1][2] The primary areas to troubleshoot are the catalyst system, base, and reaction conditions.

  • Inefficient Oxidative Addition: The palladium catalyst must first insert into the carbon-iodine bond. While the C-I bond is the most reactive of the three halogens present, the ortho-fluoro and carboxylic acid groups can sterically hinder the approach of the bulky palladium catalyst.[1][4]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species that can more readily undergo oxidative addition.[5]

  • Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] For substrates containing a carboxylic acid, the choice of base is even more critical as it can also deprotonate the carboxylic acid, affecting its solubility and electronic properties.

    • Solution: A screening of bases is often necessary. Mild inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good starting points.[9] In some cases, a stronger base like cesium carbonate (Cs₂CO₃) may be required to facilitate the transmetalation of sterically hindered or electron-deficient boronic acids.[9]

  • Inadequate Temperature: Suzuki couplings often require thermal energy to overcome activation barriers, especially with challenging substrates.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase in temperature may improve the reaction rate.[10] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[10]

Q2: I'm observing a significant amount of a de-iodinated byproduct, 5-chloro-2-fluorobenzoic acid. What causes this and how can I prevent it?

A2: The formation of a de-iodinated byproduct is a result of a competing reaction pathway called hydrodehalogenation (or protodehalogenation).[1][11] In this side reaction, the iodine atom is replaced by a hydrogen atom.

  • Mechanism of Dehalogenation: This side reaction is often promoted by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[9] This can occur if the transmetalation step is slow, allowing the palladium intermediate to react with a hydride source in the reaction mixture.

    • Hydride Sources: Potential hydride sources include certain bases (especially alkoxides), protic solvents (like alcohols), or even trace amounts of water.[1][9]

  • Strategies to Minimize Dehalogenation:

    • Choice of Base: Avoid strong bases that can also act as hydride donors. Milder inorganic bases like carbonates and phosphates are generally preferred.[9]

    • Solvent System: Use anhydrous aprotic solvents such as dioxane, THF, or toluene to minimize the presence of proton sources.[1]

    • Optimize the Catalyst System: A highly active catalyst can sometimes exacerbate dehalogenation if the transmetalation step is the bottleneck. Fine-tuning the ligand to accelerate transmetalation can be beneficial.

Q3: My boronic acid appears to be degrading, or I'm seeing homocoupling of the boronic acid. How can I address this?

A3: Boronic acids can be unstable under certain Suzuki coupling conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling (coupling of two boronic acid molecules).[11][12]

  • Protodeboronation: This is a common decomposition pathway for boronic acids, especially under aqueous basic conditions.[12]

    • Mitigation:

      • Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be a good alternative.[12][13] While they may exhibit slightly lower reaction rates, their increased stability often leads to cleaner reactions and more reproducible yields.[12][14]

      • Careful Control of Reaction Conditions: Minimize reaction time and temperature where possible.

  • Homocoupling: The presence of oxygen can promote the oxidative coupling of two boronic acid molecules.[10][15]

    • Mitigation:

      • Thorough Degassing: It is crucial to rigorously degas the reaction mixture to remove dissolved oxygen.[10] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[10]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[10]

Q4: I'm struggling with the purification of my product from the reaction mixture. Any suggestions?

A4: The presence of the carboxylic acid group can sometimes complicate workup and purification.

  • Aqueous Workup: After the reaction is complete, an acidic workup is typically required to protonate the carboxylate and allow for extraction into an organic solvent.

    • Procedure: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to protonate the benzoic acid derivative. This will make it more soluble in the organic phase. Subsequent washes with water and brine will help remove inorganic salts.

  • Chromatography: If chromatography is necessary, the polarity of the product will be influenced by the carboxylic acid. A solvent system containing a small amount of acetic acid or formic acid may be necessary to prevent streaking on the silica gel column.

Visualizing the Challenges: A Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of 5-Chloro-2-fluoro-4-iodobenzoic acid.

Troubleshooting_Suzuki Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No/Low Complete_Conversion Complete Conversion, Low Isolated Yield Check_Conversion->Complete_Conversion High Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Incomplete_Conversion->Optimize_Catalyst Analyze_Byproducts Analyze Byproducts (LCMS/NMR) Complete_Conversion->Analyze_Byproducts Optimize_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Temp Increase Temperature Cautiously Optimize_Base->Optimize_Temp Dehalogenation De-iodination Observed Analyze_Byproducts->Dehalogenation Yes Homocoupling Boronic Acid Homocoupling Analyze_Byproducts->Homocoupling Yes Purification_Issues Purification/Workup Loss Analyze_Byproducts->Purification_Issues No Major Byproducts Solution_Dehalogenation Use Milder Base Anhydrous Solvent Dehalogenation->Solution_Dehalogenation Solution_Homocoupling Rigorous Degassing Use Boronate Ester Use Pd(0) Source Homocoupling->Solution_Homocoupling Other_Issues Other/Unknown Byproducts Solution_Purification Acidic Workup Modify Chromatography Conditions Purification_Issues->Solution_Purification

Caption: A stepwise workflow for troubleshooting low yields.

The Suzuki Coupling Catalytic Cycle: Key Intervention Points

Understanding the catalytic cycle is essential for effective troubleshooting. The following diagram highlights the main steps and where common problems arise with this substrate.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-fluoro-4-iodobenzoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with derivatives of 5-Chloro-2-fluoro-4-iodobenzoic acid. This guide is structured as a series of frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with derivatives of 5-Chloro-2-fluoro-4-iodobenzoic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. The unique poly-halogenated structure of this aromatic carboxylic acid presents specific challenges in purification. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Dealing with Reaction Impurities and Discoloration

This section addresses the most common issues arising directly from the synthetic reaction, including persistent color and the presence of starting materials or byproducts.

Q1: My final product is dark grey, black, or brown after a cross-coupling reaction. What is the cause and how can I obtain a clean, colorless product?

A1: A dark color in the final product is almost always due to residual transition metal catalysts, typically palladium, which can precipitate as fine colloidal particles known as "palladium black".[1] These particles are often too fine to be removed by standard filter paper and can co-precipitate with your product during crystallization.

Causality: Palladium catalysts used in reactions like Suzuki, Heck, or Sonogashira couplings can be reduced to their elemental state (Pd(0)) during the reaction or workup. This metallic form is insoluble and highly colored.

Troubleshooting Protocol: Removal of Palladium Residues

  • Post-Reaction Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Prepare a Celite® Pad: In a Büchner or fritted glass funnel, prepare a thick (2-3 cm) pad of Celite® (diatomaceous earth). Wet the pad with the same organic solvent used for dilution.

  • Filtration: Filter the diluted reaction mixture through the Celite® pad under vacuum. The Celite® provides a porous matrix with a large surface area that effectively traps the fine palladium particles.[1]

  • Wash: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.

  • Proceed to Workup: The resulting filtrate should be free of palladium black and can be carried forward to an aqueous workup or concentration.

Q2: How can I effectively separate my desired product from unreacted 5-Chloro-2-fluoro-4-iodobenzoic acid starting material?

A2: This is a classic purification challenge where both the starting material and the desired product may have similar polarities, making chromatographic separation difficult. The most robust method leverages the acidic nature of the carboxylic acid group via an acid-base extraction.

Causality: The carboxylic acid moiety (-COOH) is readily deprotonated by a weak base to form a water-soluble carboxylate salt. This allows for the selective transfer of acidic compounds from an organic solvent into an aqueous basic solution, leaving neutral impurities behind.[1]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).

  • Separation: Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. The deprotonated acidic compounds (starting material and product) will move into the aqueous layer as their sodium salts. The organic layer now contains non-acidic impurities.

  • Re-extraction (Optional but Recommended): Drain the aqueous layer and extract the organic layer again with a fresh portion of the basic solution to ensure complete recovery.

  • Acidification & Isolation: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify the solution by adding 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The protonated, water-insoluble product will precipitate out of the solution.

  • Collection: Collect the purified solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.[2]

Below is a workflow diagram illustrating the decision-making process for post-coupling reaction purification.

start Crude Reaction Mixture (Post-Coupling) celite_filter Filter through Celite® Pad start->celite_filter Product is dark/black? filtrate Clear Filtrate celite_filter->filtrate acid_base Acid-Base Extraction filtrate->acid_base SM is acidic? organic_layer Organic Layer (Neutral Impurities) acid_base->organic_layer aqueous_layer Aqueous Layer (Acidic Product & SM) acid_base->aqueous_layer acidify Acidify & Precipitate aqueous_layer->acidify pure_product Purified Solid Product acidify->pure_product chromatography Column Chromatography or Recrystallization pure_product->chromatography Further purification needed? final_product Final Pure Product pure_product->final_product Purity is sufficient? chromatography->final_product

Caption: Post-reaction purification workflow.

Section 2: Troubleshooting Chromatographic Purification

Column chromatography is a powerful tool, but the unique properties of halogenated benzoic acids can lead to common issues like peak tailing.

Q3: My acidic product is streaking or "tailing" severely during silica gel column chromatography, leading to poor separation and mixed fractions. How can I resolve this?

A3: This is a very common problem when purifying acidic compounds on standard silica gel.

Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). While this makes it suitable for many compounds, strong interactions can occur with carboxylic acids. The acid can engage in strong hydrogen bonding or even reversible deprotonation/reprotonation with the silica surface, slowing its movement down the column in a non-uniform way. This leads to the characteristic "tailing" of the peak.

Troubleshooting Protocol: Suppressing Tailing on Silica Gel

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile acid to your mobile phase (eluent).

    • Recommended Additive: Add 0.5-1% acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH).

    • Mechanism: The acetic acid is more acidic than the silanol groups and will saturate these active sites on the silica. It also ensures your target compound remains fully protonated, preventing ionic interactions and leading to sharper, more symmetrical peaks.

  • Alternative Stationary Phases: If tailing persists, consider a different stationary phase.

    • Reversed-Phase (RP) Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative. The separation is based on hydrophobicity rather than polarity, often avoiding the issues seen with normal phase silica.[3]

Section 3: Recrystallization and Final Product Isolation

Recrystallization is the final step to achieve high purity, but finding the right conditions is crucial.

Q4: I am struggling to find a suitable solvent for recrystallization. What is a systematic approach?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] Finding this "sweet spot" requires a systematic screening process.

Troubleshooting Protocol: Systematic Solvent Screening

  • Start Small: Place a small amount of your crude product (10-20 mg) into several small test tubes.

  • Test Single Solvents: To each tube, add a different solvent dropwise at room temperature. Observe the solubility. If it dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be useful as the "soluble" component in a binary solvent system.

  • Heat Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube to the solvent's boiling point. Add the hot solvent dropwise until the compound just dissolves.

  • Cool Down: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe if clean crystals form. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Test Binary Systems: If no single solvent is ideal, try a binary (two-solvent) system. Choose one solvent in which the compound is highly soluble (e.g., Ethyl Acetate, Acetone) and one in which it is poorly soluble (e.g., Hexane, Heptane, Water). Dissolve the compound in a minimal amount of the hot "soluble" solvent, then add the hot "insoluble" solvent dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the hot "soluble" solvent to clarify, then allow to cool slowly.

Data Presentation: Common Recrystallization Solvents

Solvent SystemPolarityBoiling Point (°C)Typical Use Cases & Rationale
TolueneLow111Good for aromatic compounds. Can be effective for many benzoic acid derivatives.[6][7]
Ethanol/WaterHigh78-100A classic polar system. The compound is dissolved in hot ethanol, and hot water is added as the anti-solvent.[5]
Ethyl Acetate/HexaneMedium60-77A versatile, medium-polarity system suitable for a wide range of organic compounds.
IsopropanolMedium82A good single solvent to try if others fail; less volatile than ethanol.[6][7]

Below is a decision tree to guide troubleshooting during the recrystallization process.

start Start: Dissolve crude solid in minimum hot solvent q1 Did solid fully dissolve? start->q1 a1_yes Cool solution slowly q1->a1_yes Yes a1_no Insoluble impurity likely present. Perform hot gravity filtration. q1->a1_no No q2 What happened upon cooling? a1_yes->q2 a1_no->a1_yes After filtration a2_crystals Success! Collect crystals by vacuum filtration. q2->a2_crystals Crystals formed a2_oil Product 'oiled out'. Redissolve by heating. Add more 'soluble' solvent or switch solvent system. q2->a2_oil An oil formed a2_nothing Solution is supersaturated. 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool further in ice bath. q2->a2_nothing Nothing happened

Caption: Troubleshooting failed recrystallization.

References
  • Korneeva, E. V., & Shtykov, S. N. (2018). The chromatograms of the halogen derivatives of benzoic acids on the "Sorbfil" (a, b, c) and "Silufol" (e, f, g) plates... [Diagram]. ResearchGate. Available at: [Link]

  • Shtykov, S. N., et al. (2003). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available at: [Link]

  • Kringel, K., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. Available at: [Link]

  • Miller, G. (2021). Assessment of Benzoic Acid in Yogurt and Organic Halogens: High-performance Liquid Chromatography. Biochemistry & Physiology: Open Access. Available at: [Link]

  • Google Patents.WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
  • Google Patents.CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • University Course Material. Recrystallization of Benzoic Acid. Available at: [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • Khan, S. A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Griess, P. (1860). On a new method of substitution ; and on the formation of iodobenzoic, iodotoluylic, and iodanisic acids. Proceedings of the Royal Society. Available at: [Link]

  • Google Patents.CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 5-Chloro-2-fluoro-4-iodobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS 2091744-23-7), a highly versatile multi-halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS 2091744-23-7), a highly versatile multi-halogenated building block utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[1].

Because the iodine atom serves as the primary reactive site for downstream API synthesis, chemical purity and precise regiochemistry are non-negotiable. The iodination of 5-chloro-2-fluorobenzoic acid precursors frequently generates a complex crude mixture requiring orthogonal purification strategies[2][3]. This guide provides field-proven, self-validating methodologies to isolate the target compound with >98% purity.

Impurity Matrix & Causality Analysis

Before initiating purification, it is critical to understand the physicochemical nature of the impurities present in your crude mixture.

Impurity TypeSource / MechanismPhysicochemical PropertyPrimary Removal Strategy
Residual Iodine ( I2​ ) Unreacted electrophilic halogen source from the iodination step.Highly lipophilic; causes persistent pink/brown discoloration.Chemical reduction (Sodium Thiosulfate/Sulfite wash)[3][4].
Neutral Organics & Decarboxylated Byproducts Side reactions during harsh iodination or trace solvent impurities.Lacks an acidic proton; remains highly soluble in organic solvents.Acid-Base Extraction (pH partitioning)[3].
Unreacted Starting Material Incomplete conversion of 5-chloro-2-fluorobenzoic acid.Acidic ( pKa​≈2.5 ); co-precipitates with the target.Selective Recrystallization (Differential thermodynamic solubility)[5].
Regioisomers (e.g., 3-iodo isomer)Electrophilic aromatic substitution at the alternate ortho/para positions.Identical mass and similar pKa​ ; distinct crystal packing lattice.Selective Recrystallization (Aromatic solvents)[6].

Core Purification Workflows

To achieve API-grade purity, we employ an orthogonal two-step approach: an initial chemical quench/extraction to remove inorganics and neutrals, followed by a thermodynamic recrystallization to purge regioisomers.

Workflow A: Chemical Quenching & Acid-Base Extraction

Scientific Rationale: Molecular iodine ( I2​ ) strongly complexes with halogenated aromatic rings. Washing the organic phase with sodium thiosulfate ( Na2​S2​O3​ ) reduces lipophilic I2​ to highly water-soluble iodide ( I− ), irreversibly partitioning it into the aqueous waste[4]. Subsequently, extracting with a mild base (pH 8–9) selectively deprotonates the carboxylic acid, leaving neutral organic impurities behind[3].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 5-chloro-2-fluoro-4-iodobenzoic acid in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Iodine Quench: Transfer to a separatory funnel. Add an equal volume of 10% aqueous Na2​S2​O3​ (or sodium sulfite). Shake vigorously and vent. Self-Validation: The organic layer will rapidly transition from a dark pink/brown to a pale yellow or clear solution, confirming complete I2​ reduction.

  • Phase Separation: Discard the lower aqueous layer. Wash the organic layer once with brine.

  • Alkaline Extraction: Add saturated aqueous NaHCO3​ to the organic layer. Shake well. Causality: NaHCO3​ is basic enough to deprotonate the benzoic acid ( pKa​≈2.5 ) into its water-soluble sodium salt, but mild enough to prevent nucleophilic aromatic substitution ( SN​Ar ) of the activated fluorine atom.

  • Phase Split: Collect the aqueous phase (contains your target). Discard the EtOAc phase (contains neutral impurities).

  • Acidification: Slowly add 3M HCl to the aqueous phase under vigorous stirring until the pH reaches 1–2 (verify with pH paper). Self-Validation: A dense white precipitate of semi-pure 5-chloro-2-fluoro-4-iodobenzoic acid will form immediately upon complete protonation[3].

  • Isolation: Filter the solid via vacuum filtration, wash with ice-cold distilled water, and dry under a vacuum.

Workflow B: Selective Recrystallization

Scientific Rationale: Regioisomers (like the 3-iodo derivative) cannot be separated via acid-base extraction because their pKa​ values are nearly identical to the target. However, the para-iodinated target exhibits different π -stacking and halogen-bonding interactions compared to the meta-iodinated impurity. Recrystallization from a non-polar aromatic solvent like toluene capitalizes on these thermodynamic solubility differences[5][6].

Step-by-Step Protocol:

  • Suspension: Place the semi-pure solid from Workflow A into a round-bottom flask. Add Toluene (approx. 8–10 volumes).

  • Heating: Heat the suspension to reflux ( 110∘C ) under stirring until the solid completely dissolves. Note: If trace insoluble particulates remain, perform a hot filtration.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly (over 1–2 hours) without agitation. Causality: Slow cooling promotes the growth of a highly ordered crystal lattice, which excludes regioisomers into the mother liquor.

  • Chilling: Once at room temperature, transfer the flask to an ice bath ( 0–5∘C ) for 30 minutes to maximize the thermodynamic yield.

  • Filtration: Vacuum filter the resulting white crystals. Wash the filter cake with a minimal amount of ice-cold toluene to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals under high vacuum at 40∘C to constant weight.

Visual Purification Logic

Purification Crude Crude 5-Chloro-2-fluoro- 4-iodobenzoic acid Dissolve Dissolve in EtOAc & Wash with Na2S2O3 Crude->Dissolve Removes I2 / Salts BaseExt Extract with aq. NaHCO3 (pH 8-9) Dissolve->BaseExt OrgWaste Organic Phase (Neutral Impurities) BaseExt->OrgWaste Discard AqPhase Aqueous Phase (Target Carboxylate) BaseExt->AqPhase Keep Acidify Acidify with HCl (pH 1-2) AqPhase->Acidify Precipitate Filter Precipitate (Semi-pure Acid) Acidify->Precipitate Protonation Recryst Recrystallize from Hot Toluene Precipitate->Recryst Pure Pure Target Compound (White Crystals) Recryst->Pure Filtration MotherLiq Mother Liquor (Regioisomers) Recryst->MotherLiq Discard

Figure 1: Step-by-step purification logic for 5-Chloro-2-fluoro-4-iodobenzoic acid.

Troubleshooting Desk & FAQs

Q: My isolated product has a persistent pinkish hue even after recrystallization. What went wrong? A: This indicates trace molecular iodine ( I2​ ) is trapped within the crystal lattice. I2​ is highly soluble in toluene and can co-crystallize. Solution: You must perform the sodium thiosulfate ( Na2​S2​O3​ ) or sodium sulfite wash before recrystallization. If you skipped Workflow A, dissolve your crystals in EtOAc, perform the quench, and re-precipitate.

Q: During recrystallization in toluene, my product "oiled out" (formed a biphasic liquid) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solute melts and separates as a liquid phase before the solution reaches the saturation curve, usually due to excessive impurities or cooling the solution too rapidly. Solution: Reheat the mixture until it forms a single homogeneous solution. Add 10-15% more toluene to decrease the saturation temperature, and allow it to cool much slower. Adding a seed crystal of pure 5-chloro-2-fluoro-4-iodobenzoic acid just above the cloud point will force kinetic crystallization over oiling.

Q: After acidifying the aqueous layer with HCl, my yield was extremely low. Where is my product? A: Two possibilities exist. First, verify the pH of the aqueous layer. The pKa​ of this multi-halogenated acid is quite low; you must bring the pH down to 1–2 to ensure complete protonation and precipitation. Second, check your initial extraction solvent. If you used a highly polar organic solvent (like THF or 2-MeTHF) instead of EtOAc, the solvent might be partially miscible with water, keeping the acid dissolved.

Q: Can I use column chromatography instead of recrystallization? A: Yes, preparative silica gel column chromatography (using a hexane/ethyl acetate gradient with 1% acetic acid to prevent streaking) is highly effective for small-scale purification[1]. However, for multigram scale-up, recrystallization is vastly superior in terms of solvent economy, time, and regioisomer clearance.

References

  • ACS Publications. Total Synthesis of (+)-Vicenin-2. Organic Letters.[Link]

  • Google Patents. US9593100B2 - Compounds and compositions as protein kinase inhibitors.
  • National Institutes of Health (PMC). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein J Org Chem.[Link]

  • Google Patents.
  • European Patent Office. EP 3284734 B1 - METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS.[Link]

Sources

Optimization

catalyst selection for efficient cross-coupling of 5-Chloro-2-fluoro-4-iodobenzoic acid

Welcome to the Advanced Methodologies Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with complex, polyhalogenated aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with complex, polyhalogenated aromatic building blocks.

Working with 5-Chloro-2-fluoro-4-iodobenzoic acid presents a unique synthetic challenge: achieving strict regiocontrol across three different carbon-halogen bonds while managing the acidic interference of a free carboxylic acid. This guide synthesizes field-proven protocols, thermodynamic principles, and troubleshooting logic to ensure self-validating, high-yield cross-coupling reactions.

Substrate Profiling & Thermodynamic Causality

To rationally design a cross-coupling reaction, we must first understand the thermodynamic hierarchy of the substrate's reactive sites. The fundamental difference in reactivity between these halogens is governed by the bond dissociation energy (BDE) of the carbon-halogen bond[1].

In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the aryl halide is typically the rate-determining step. Because oxidative addition is highly sensitive to bond strength, we can exploit the BDE differentials to achieve perfect site-selectivity without requiring protecting groups for the halogens[2].

Quantitative Substrate Data: Bond Reactivity Profile
Halogen SitePositionApprox. BDE (kcal/mol)Cross-Coupling ReactivityRecommended Catalyst System for Activation
Iodo (-I) C4~65Extremely High (Primary Site)Pd(PPh3)4, Pd(dppf)Cl2 (Mild conditions)
Chloro (-Cl) C5~96Low to ModeratePd2(dba)3 / XPhos, RuPhos (Forcing conditions)
Fluoro (-F) C2~125Inert (Under standard conditions)Specialized Ni catalysts or Pd/LiI systems

Data Synthesis: The C-I bond will readily undergo oxidative addition at mild temperatures (60–80°C). The C-Cl bond requires highly electron-rich ligands (like Buchwald phosphines) and higher temperatures to activate. The C-F bond is virtually inert under standard Suzuki or Heck conditions[1].

Catalytic Logic & Reaction Design

To achieve selective C4-arylation, the catalyst must be reactive enough to insert into the C-I bond but mild enough to ignore the C-Cl bond.

Ligand Selection: Standard monodentate phosphines (e.g., PPh3) or moderately electron-donating bidentate ligands (e.g., dppf) are ideal. If you use bulky, highly electron-rich ligands (e.g., XPhos, SPhos), you lower the activation barrier for the C-Cl bond, risking unwanted di-arylation[2].

Base Stoichiometry (Critical): The C1-carboxylic acid (pKa ~3.5) will immediately deprotonate in the presence of a base, consuming one full equivalent. Because Suzuki-Miyaura couplings require an alkaline environment to form the reactive boronate "ate" complex for transmetalation, you must use ≥3.0 equivalents of base when coupling the free acid. Alternatively, researchers often utilize the methyl ester derivative (Methyl 5-chloro-2-fluoro-4-iodobenzoate) to bypass this base-depletion issue entirely[3].

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd(PPh3)4) OxAdd Regioselective Oxidative Addition (C-I) Pd0->OxAdd Substrate 5-Chloro-2-fluoro- 4-iodobenzoic acid Substrate->OxAdd PdII Pd(II) Intermediate (C4-Pd-I complex) OxAdd->PdII Transmet Transmetalation (+ Ar-B(OH)2, Base) PdII->Transmet PdII_Ar Pd(II) Diaryl Complex Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Aryl-5-chloro- 2-fluorobenzoic acid RedElim->Product

Catalytic cycle for the highly regioselective Suzuki-Miyaura coupling at the C4-iodo position.

Standard Operating Procedure (SOP): Regioselective Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. By strictly controlling the temperature and base equivalents, C5-arylation is thermodynamically locked out.

Reagents & Materials:

  • 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.1 equiv)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (5 mol %)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 5-Chloro-2-fluoro-4-iodobenzoic acid, the arylboronic acid, and the Pd(PPh3​)4​ catalyst. Optimizing catalyst loading to ~5 mol % ensures efficient turnover without excessive Pd-black precipitation[4].

  • Solvent & Base Addition: Add the Toluene and Ethanol. Dissolve the K2​CO3​ in the Water and add this aqueous solution to the flask. Causality: The biphasic solvent system partitions the deprotonated carboxylate salt into the aqueous layer and the catalyst into the organic layer, facilitating smooth interfacial transmetalation.

  • Deoxygenation (Critical): Sparge the biphasic mixture with ultra-pure N2​ or Argon for 15–20 minutes. Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides.

  • Thermal Activation: Heat the reaction mixture to 70°C under vigorous stirring. Causality: 70°C is the thermal "sweet spot" providing enough energy to overcome the C-I oxidative addition barrier (~65 kcal/mol) while remaining well below the threshold required to activate the C-Cl bond (~96 kcal/mol).

  • Validation & Monitoring: After 4 hours, sample the organic layer. Quench with 1M HCl (to re-protonate the acid for organic solubility) and analyze via LCMS. You should observe the mass of the mono-coupled product.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product. Extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo.

Troubleshooting & FAQs

TroubleshootingTree Issue Issue: Low Yield or Complex Mixture Check1 Are you seeing di-arylation (C4 & C5)? Issue->Check1 Fix1 Switch to milder ligand (e.g., PPh3 over XPhos) Lower Temp to 60°C Check1->Fix1 Yes Check2 Is the reaction stalling with unreacted starting material? Check1->Check2 No Fix2 Increase Base to 3.0 equiv (Accounts for -COOH deprotonation) Check2->Fix2 Yes Check3 Is Pd black precipitating early in the reaction? Check2->Check3 No Fix3 Deoxygenate solvents thoroughly Optimize catalyst loading (mol %) Check3->Fix3 Yes

Troubleshooting logic tree for common cross-coupling failures with dihalobenzoic acids.

Q: Why am I observing competitive cross-coupling at the C5-chloro position (diarylation)? A: This "over-coupling" occurs when your catalytic system is too electron-rich or your thermal energy is too high. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) drastically lower the activation barrier for C-Cl oxidative addition[2]. To maintain strict C4-selectivity, downgrade the ligand basicity (use PPh3​ or dppf) and ensure the reaction temperature does not exceed 80°C.

Q: My reaction stalls at 30% conversion, and LCMS shows unreacted starting material. What is the cause? A: The most common culprit when using unprotected halobenzoic acids is insufficient base. The C1-carboxylic acid proton immediately quenches one equivalent of the basic additive to form an unreactive carboxylate salt. If you only use 1.5–2.0 equivalents of base, there is not enough left to form the reactive "ate" complex with the boronic acid, which is strictly required for the transmetalation step. Always use ≥3.0 equivalents of base. Alternatively, pre-protect the substrate as a methyl ester[3].

Q: How does the C2-fluoro group impact the reaction kinetics? A: The C2-fluoro group is highly electronegative and exerts a strong inductive electron-withdrawing effect on the aromatic ring. This makes the ring more electron-deficient, which actually accelerates the initial oxidative addition of Pd(0) into the C-I bond. The C-F bond itself is exceptionally strong (BDE ~125 kcal/mol) and will remain completely intact and inert under standard palladium catalysis[1].

Q: I am seeing protodehalogenation (loss of the iodine atom without coupling). How do I fix this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes competitive protonation rather than transmetalation. This usually means transmetalation is too slow. Ensure your boronic acid is of high quality (not degraded to boroxines), verify that you have sufficient base to activate it, and consider adding a phase-transfer catalyst or using a more miscible solvent system to improve the interaction between the organic Pd-complex and the aqueous boronate.

References

  • "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." MDPI. URL:[Link]

  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Accelerating the Synthesis of 5-Chloro-2-fluoro-4-iodobenzoic Acid Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of halogenated benzoic acid derivatives. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of halogenated benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with and looking to optimize the synthesis of 5-Chloro-2-fluoro-4-iodobenzoic acid and related structures. We understand that long reaction times can be a significant bottleneck in multi-step syntheses. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you reduce reaction times and improve overall efficiency.

Part 1: Troubleshooting Guide — Overcoming Slow Reaction Kinetics

This section addresses the most common issue encountered during the synthesis of 5-Chloro-2-fluoro-4-iodobenzoic acid: sluggish or stalled reactions. The format is designed to help you quickly diagnose the problem and implement an effective solution.

Question 1: My iodination reaction of 5-Chloro-2-fluorobenzoic acid is extremely slow (or stalling completely). What is the primary cause?

Answer:

The slow rate of this reaction is almost certainly due to the electronically-deactivated nature of your substrate. Electrophilic aromatic substitution reactions, including iodination, proceed fastest on electron-rich aromatic rings. Your starting material, 5-Chloro-2-fluorobenzoic acid, has three electron-withdrawing groups attached to the benzene ring:

  • Carboxylic Acid (-COOH): A strong deactivating group.

  • Chlorine (-Cl): A deactivating group.

  • Fluorine (-F): A deactivating group.

These groups pull electron density away from the aromatic π-system, making it less nucleophilic and therefore less reactive towards electrophiles like an iodine cation (I⁺).[1][2] The rate-determining step of the reaction is the initial attack by the aromatic ring on the electrophile; for a deactivated ring, the activation energy for this step is significantly high, leading to very slow kinetics.[3]

Question 2: I am using N-Iodosuccinimide (NIS) as my iodinating agent. How can I dramatically increase the reaction rate without changing the core reagent?

Answer:

This is the most common scenario, and the solution lies in activating the N-Iodosuccinimide . While NIS is an effective source of electrophilic iodine, its reactivity is often insufficient for highly deactivated substrates. The key is to add a strong Brønsted acid co-reagent to the reaction mixture.

The Mechanism of Action: Strong acids, such as concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), protonate the succinimide nitrogen or carbonyl oxygen of NIS. This process drastically increases the positive polarization on the iodine atom, transforming it into a much more powerful electrophile, which can be thought of as a source of "I⁺".[4] This "super-activated" iodinating agent is far more capable of reacting with the electron-poor aromatic ring, significantly lowering the activation energy and accelerating the reaction. Dissolving NIS in concentrated sulfuric acid is a well-established method for iodinating aromatic compounds with electron-withdrawing substituents, often reducing reaction times from days to a few hours.[4][5]

See Protocol 1 for a detailed methodology.

Question 3: I've added sulfuric acid, and the reaction is faster, but it still results in incomplete conversion. What are my next steps?

Answer:

If you are still facing incomplete conversion after acid activation, you can troubleshoot by adjusting the following parameters:

  • Temperature: Gently increasing the reaction temperature can significantly boost the rate. The Arrhenius equation dictates that the rate constant increases exponentially with temperature. However, proceed with caution.

    • Recommendation: Increase the temperature in 10 °C increments, for example, from room temperature to 40 °C, then to 50 °C. Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS at each stage. This allows you to find the "sweet spot" that accelerates the desired reaction without promoting the formation of significant impurities or decomposition.

  • Stoichiometry: Ensure that the NIS is not the limiting reagent. Due to potential (though minor) decomposition or side reactions, using a slight excess of the iodinating agent can drive the reaction to completion.

    • Recommendation: Increase the amount of NIS from 1.05 equivalents to 1.2-1.5 equivalents relative to the 5-Chloro-2-fluorobenzoic acid.

  • Concentration: The reaction kinetics may be improved by increasing the concentration of the reactants.

    • Recommendation: If the reaction is too dilute, reduce the amount of solvent (e.g., sulfuric acid) to increase the molar concentration of your substrate and NIS.

Question 4: Are there alternative iodinating systems that are inherently more potent for this type of deactivated substrate?

Answer:

Yes. If the NIS/acid system is not providing the desired results, you can employ a more powerful iodination method that generates the electrophilic iodine species in situ via oxidation. A highly effective system for deactivated arenes involves using molecular iodine (I₂) in the presence of a strong oxidizing agent within concentrated sulfuric acid.[5]

Recommended System: I₂ / Sodium Periodate (NaIO₄) in H₂SO₄

In this system, sodium periodate oxidizes molecular iodine to generate a highly electrophilic iodine species. This method is noted for its efficacy with deactivated substrates, often providing good yields in 1-2 hours at room temperature.[5]

See Protocol 2 for a detailed methodology.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for the slow iodination of 5-Chloro-2-fluorobenzoic acid? The carboxylic acid, chloro, and fluoro substituents all withdraw electron density from the benzene ring through inductive effects. The carboxylic acid group also deactivates the ring through resonance.[1][6] This reduction in electron density, or nucleophilicity, makes the ring a weaker attacker, slowing down the rate-limiting step of electrophilic aromatic substitution.[3][7]

Q2: Why is concentrated sulfuric acid a particularly effective additive for this reaction? Concentrated H₂SO₄ is a very strong acid and a highly polar solvent. It excels at protonating and activating NIS to create a potent electrophile.[4] Additionally, its high polarity can help to stabilize the charged carbocation intermediate (the sigma complex or arenium ion) that forms during the substitution, which helps to lower the transition state energy.[1]

Q3: How do I choose the optimal solvent if I don't want to use neat sulfuric acid? For less deactivated substrates, NIS can be activated by catalytic amounts of acid in solvents like acetonitrile or trifluoroacetic acid.[8] However, for a heavily deactivated system like 5-Chloro-2-fluorobenzoic acid, using concentrated sulfuric acid as both the solvent and the catalyst is often the most time-efficient method.[4][5] If solubility is an issue, glacial acetic acid can be a co-solvent, though it may slow the reaction compared to neat H₂SO₄.[9]

Q4: What are the best practices for monitoring the reaction to find the optimal endpoint and avoid byproducts? Regular monitoring is critical. Use Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) to track the disappearance of the starting material. Spot the reaction mixture alongside a spot of your starting material. The reaction is complete when the starting material spot is gone. This prevents over-running the reaction, which could lead to di-iodination or other side products.

Q5: What are the key safety precautions when working with these reagents? Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive and will cause severe burns. N-Iodosuccinimide is an oxidizing agent and an irritant. When quenching the reaction, add the acidic mixture slowly and carefully to ice-water to manage the exothermic release of heat.

Part 3: Protocols & Comparative Data

Experimental Protocols
Protocol 1: Accelerated Iodination using Activated N-Iodosuccinimide (NIS)

This protocol is designed to significantly reduce reaction time for the iodination of deactivated benzoic acids.

Materials:

  • 5-Chloro-2-fluorobenzoic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully cool concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide to the cold sulfuric acid while stirring. Continue stirring for 15-20 minutes until the NIS is fully dissolved, forming a dark brown solution.

  • In portions, carefully add the 5-Chloro-2-fluorobenzoic acid to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature (or a moderately elevated temperature, e.g., 40 °C) and stir vigorously.

  • Monitor the reaction progress every 30-60 minutes using TLC.

  • Once the reaction is complete (typically 2-4 hours), carefully pour the reaction mixture onto a beaker filled with crushed ice. This will precipitate the crude product.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium thiosulfate solution to remove any residual iodine.

  • Dry the solid product under vacuum. The crude product can be further purified by recrystallization if necessary.

Protocol 2: Potent Iodination using I₂/NaIO₄ in Sulfuric Acid

This protocol uses a powerful in-situ generated electrophile and is highly effective for deactivated systems.[5]

Materials:

  • 5-Chloro-2-fluorobenzoic acid (1.0 equiv)

  • Iodine (I₂) (0.5 equiv)

  • Sodium Periodate (NaIO₄) (0.4 equiv)

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a dry flask, add concentrated sulfuric acid (10-15 mL) and cool to 0 °C.

  • While stirring, add the sodium periodate and iodine. Stir the mixture at room temperature for 30-60 minutes to pre-form the active iodinating species.

  • Add the 5-Chloro-2-fluorobenzoic acid to the mixture in portions.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it carefully onto crushed ice.

  • Isolate and purify the product as described in steps 7 and 8 of Protocol 1.

Data Presentation
Table 1: Comparison of Activating Conditions for Iodination of Deactivated Arenes
Iodinating SystemActivating Acid/OxidantTypical Reaction TimeTypical Yield RangeReference
NISTrifluoroacetic Acid (TFA)< 16 hoursGood to Excellent[4][8]
NISConcentrated H₂SO₄20 - 180 minutesGood to Excellent[4]
I₂NaIO₄ in Conc. H₂SO₄1 - 2 hoursGood (70-90%)[5]
NISTrifluoromethanesulfonic acidVery shortHigh[10]
Table 2: Quick Troubleshooting Summary
SymptomPotential CauseRecommended Solution
No reaction or <5% conversionInsufficient electrophile activationAdd concentrated H₂SO₄ or TFA to the NIS mixture.
Reaction stalls at 50-80% conversionReagents consumed or equilibriumIncrease temperature by 10-20 °C; add a slight excess (1.2x) of NIS.
Multiple new spots on TLCSide reactions due to high temp.Reduce temperature; monitor reaction more frequently to stop at endpoint.
Product is difficult to purifyImpurities from starting materialsEnsure starting 5-Chloro-2-fluorobenzoic acid is pure before starting.

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Troubleshooting Workflow

G Start Reaction is slow (>12h) or stalled Check_Activation Are you using an acid activator (H₂SO₄, TFA) with NIS? Start->Check_Activation Add_Acid Implement Protocol 1: Add conc. H₂SO₄ to activate NIS. Check_Activation->Add_Acid No Check_Temp Is the reaction still slow after adding acid? Check_Activation->Check_Temp Yes Add_Acid->Check_Temp Increase_Temp Increase temperature to 40-50°C. Monitor by TLC. Check_Temp->Increase_Temp Yes Success Reaction time reduced. Check_Temp->Success No Check_Stoich Is conversion still incomplete? Increase_Temp->Check_Stoich Increase_NIS Increase NIS to 1.2-1.5 equivalents. Check_Stoich->Increase_NIS Yes Check_Stoich->Success No Alt_Method Consider alternative, more potent method: Implement Protocol 2 (I₂/NaIO₄). Increase_NIS->Alt_Method Alt_Method->Success

Caption: A decision tree for troubleshooting slow iodination reactions.

Diagram 2: Mechanism of NIS Activation by Sulfuric Acid

G cluster_0 1. Protonation of NIS cluster_1 2. Electrophilic Attack (Rate-Determining Step) cluster_2 3. Rearomatization NIS N-Iodosuccinimide (NIS) Protonated_NIS Protonated NIS (Highly Electrophilic Iodine) NIS->Protonated_NIS + H⁺ H2SO4 H₂SO₄ Protonated_NIS_ref Protonated NIS Substrate 5-Chloro-2-fluoro- benzoic acid Sigma_Complex Sigma Complex (Carbocation Intermediate) Substrate->Sigma_Complex Sigma_Complex_ref Sigma Complex Protonated_NIS_ref->Sigma_Complex Attack on I⁺ Product 5-Chloro-2-fluoro-4-iodobenzoic acid Sigma_Complex_ref->Product - H⁺

Caption: Activation of NIS and the electrophilic substitution mechanism.

References

  • Stavber, S., Jereb, M., & Zupan, M. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284. Available at: [Link]

  • Olsen, J. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]

  • Unnamed Author. (2020). Aromatic Electrophilic substitution. SlideShare. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2006(07), 1195-1199. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Radhakrishna, P., et al. (1987). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Lee, S. H., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(18), 3352. Available at: [Link]

  • Hatcher, E., et al. (2000). Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available at: [Link]

  • Unnamed Author. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2024). Halogenation of Benzene. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Unnamed Author. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Preprints.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation of 5-Chloro-2-fluoro-4-iodobenzoic Acid: A Comparison Guide to Standard vs. 19F-Decoupled NMR

Multi-halogenated aromatic compounds are indispensable building blocks in modern pharmaceutical synthesis, allowing for highly regioselective cross-coupling reactions[1]. 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 238564...

Author: BenchChem Technical Support Team. Date: March 2026

Multi-halogenated aromatic compounds are indispensable building blocks in modern pharmaceutical synthesis, allowing for highly regioselective cross-coupling reactions[1]. 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3) is a prime example, featuring three distinct halogens on a single benzene ring. However, confirming the regiochemistry of such densely substituted rings presents a formidable analytical challenge.

As a Senior Application Scientist, I frequently see QA/QC bottlenecks arise not from sample impurity, but from the limitations of routine analytical methodologies. The presence of the fluorine atom ( 19 F) profoundly complicates Nuclear Magnetic Resonance (NMR) spectroscopy. Because 19 F is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio nearly equal to that of the proton ( 1 H), it exhibits strong scalar coupling ( J -coupling) to both 1 H and 13 C nuclei across the aromatic ring[2].

This guide objectively compares Standard 1D NMR against Advanced 19 F-Decoupled NMR to demonstrate the causality behind spectral crowding and provides a self-validating protocol for the unambiguous structural assignment of this complex API precursor.

The Core Analytical Challenge: Signal-to-Noise and Scalar Coupling

To understand why standard NMR often fails for multi-halogenated aromatics, we must examine the physical causality of the NMR experiment.

In a standard 13 C{ 1 H} experiment, the carbon signals of 5-chloro-2-fluoro-4-iodobenzoic acid are split into doublets by the 19 F nucleus[3]. For protonated carbons (C3, C6), this is manageable. However, for the quaternary carbons (C-I, C-Cl, C-COOH), this splitting is analytically devastating.

Quaternary carbons inherently suffer from low signal intensity due to two factors:

  • Lack of Nuclear Overhauser Effect (NOE): Without directly attached protons, they receive no signal enhancement during 1 H decoupling.

  • Long Longitudinal Relaxation Times ( T1​ ): They require long delays between pulses to recover magnetization.

When the 19 F nucleus further splits these already weak signals into doublets (e.g., 3JCF​ for the C-I bond), the peak height is halved. In dilute samples, this often buries the critical C-I and C-Cl resonances directly into the baseline noise[3].

Methodology Comparison: Standard vs. 19 F-Decoupled NMR

Method A: Standard 1D NMR ( 1 H and 13 C{ 1 H})
  • Best For: Routine QA/QC and basic purity checks.

  • Pros: Requires only a standard dual-channel NMR probe. Fast acquisition times.

  • Cons: Yields complex multiplets. The 13 C spectrum contains overlapping doublets, making the precise assignment of the C−Cl and C−I positions ambiguous without extensive 2D NMR mapping.

Method B: 19 F-Decoupled NMR ( 1 H{ 19 F} and 13 C{ 1 H, 19 F})
  • Best For: De novo structural elucidation and definitive regiochemical assignment.

  • Pros: Collapses all 19 F-induced doublets into sharp singlets[4]. This effectively doubles the peak height for quaternary carbons, ensuring unambiguous assignment and drastically improving the Signal-to-Noise (S/N) ratio.

  • Cons: Requires advanced hardware—specifically a spectrometer equipped with a third RF channel and a dedicated 19 F-capable probe (e.g., a TCI CryoProbe or H/F/C probe).

G Start Fluorinated API Sample (5-Chloro-2-fluoro-4-iodobenzoic acid) Decision Goal: Routine QA/QC or Structural Elucidation? Start->Decision Routine Standard 1D 1H & 13C{1H} NMR Decision->Routine QA/QC Elucidate Advanced Hardware Available? (3rd RF Channel for 19F) Decision->Elucidate Elucidation Result1 Verify Purity via J_CF Coupling Analysis Routine->Result1 Decoupled 19F-Decoupled NMR 1H{19F} & 13C{1H, 19F} Elucidate->Decoupled Yes TwoD 2D NMR Techniques (19F-13C HMBC / HSQC) Elucidate->TwoD No Result2 Collapse Multiplets: Unambiguous C-I & C-Cl Assignment Decoupled->Result2 Result3 Map Spin Network via Heteronuclear Correlation TwoD->Result3

Workflow diagram outlining the decision matrix for NMR analysis of fluorinated APIs.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol outlines the exact setup for acquiring double-decoupled 13 C{ 1 H, 19 F} spectra.

Step 1: Sample Preparation Dissolve 25 mg of 5-Chloro-2-fluoro-4-iodobenzoic acid[1] in 0.6 mL of DMSO- d6​ . The high polarity of DMSO is specifically chosen over CDCl 3​ to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimer, which would otherwise broaden the aromatic signals.

Step 2: Probe Tuning and Pulse Calibration (Self-Validation) A robust NMR protocol must be self-validating. Before acquiring decoupled spectra, tune the probe to the exact resonance frequencies of 13 C, 1 H, and 19 F. Critically, calibrate the 90° pulse width for the 19 F channel using a standard reference (e.g., fluorobenzene). Relying on default hardware parameters can result in incomplete decoupling bandwidth and dangerous sample heating.

Step 3: Standard 1D Acquisition (Method A) Acquire the standard 13 C{ 1 H} spectrum using a 30° excitation pulse to ensure uniform integration, a 2-second relaxation delay ( d1​ ) to account for the long T1​ of quaternary carbons, and WALTZ-16 decoupling exclusively on the 1 H channel.

Step 4: Double-Decoupled Acquisition (Method B) Load the appropriate double-decoupling pulse program (e.g., zgig with secondary decoupling)[4]. Set the 19 F transmitter offset (O3) to the center of the fluorine resonance (~ -110 ppm). Apply GARP or WALTZ-16 decoupling on the 19 F channel. Caution: Monitor the probe's duty cycle; simultaneous dual-channel RF irradiation requires careful power management to prevent probe arcing.

Quantitative Data Presentation

The tables below summarize the expected spectral data, highlighting how 19 F decoupling simplifies the analysis.

Table 1: 1 H NMR Spectral Data Comparison (400 MHz, DMSO- d6​ )
PositionStandard 1 H NMR ( δ , ppm)Multiplicity J -Coupling (Hz) 19 F-Decoupled 1 H{ 19 F}
H-3 ~7.80Doublet (d) 3JHF​ ≈ 9.0Singlet (s)
H-6 ~7.95Doublet (d) 4JHF​ ≈ 2.0Singlet (s)
COOH ~13.50Broad Singlet (br s)-Broad Singlet (br s)
Table 2: 13 C NMR Spectral Data Comparison (100 MHz, DMSO- d6​ )

Carbon PositionStandard 13 C{ 1 H} ( δ , ppm)Multiplicity JCF​ Coupling (Hz) 13 C{ 1 H, 19 F} MultiplicityPeak Intensity Change
C-1 (COOH attach)~121.0Doublet (d) 2JCF​ ≈ 14.0Singlet (s)+100% (Doubled)
C-2 (C-F)~158.5Doublet (d) 1JCF​ ≈ 252.0Singlet (s)+100% (Doubled)
C-3 (C-H)~123.5Doublet (d) 2JCF​ ≈ 24.0Singlet (s)+100% (Doubled)
C-4 (C-I)~105.0Doublet (d) 3JCF​ ≈ 4.0Singlet (s)+100% (Doubled)
C-5 (C-Cl)~138.0Doublet (d) 4JCF​ ≈ 2.0Singlet (s)+100% (Doubled)
C-6 (C-H)~131.5Doublet (d) 3JCF​ ≈ 7.0Singlet (s)+100% (Doubled)
C-7 (C=O)~164.5Doublet (d) 3JCF​ ≈ 3.0Singlet (s)+100% (Doubled)

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F[label="19F\n(C2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C2[label="13C\n(C2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1[label="13C\n(C1)", fillcolor="#F1F3F4", fontcolor="#202124"]; C3[label="13C\n(C3)", fillcolor="#F1F3F4", fontcolor="#202124"]; H3[label="1H\n(H3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4[label="13C\n(C4)", fillcolor="#F1F3F4", fontcolor="#202124"]; C6[label="13C\n(C6)", fillcolor="#F1F3F4", fontcolor="#202124"]; H6[label="1H\n(H6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C5[label="13C\n(C5)", fillcolor="#F1F3F4", fontcolor="#202124"];

F -- C2 [label=" 1J_CF (252 Hz)", weight=3]; F -- C1 [label=" 2J_CF (14 Hz)", weight=2]; F -- C3[label=" 2J_CF (24 Hz)", weight=2]; F -- H3[label=" 3J_HF (9 Hz)", weight=1]; F -- C4[label=" 3J_CF (4 Hz)", weight=1]; F -- C6[label=" 3J_CF (7 Hz)", weight=1]; F -- H6[label=" 4J_HF (2 Hz)", weight=1]; F -- C5[label=" 4J_CF (2 Hz)", weight=1]; }

Spin-spin heteronuclear coupling network of 5-chloro-2-fluoro-4-iodobenzoic acid.

Conclusion

While standard 1D NMR remains the workhorse of routine QA/QC, it falls short when definitive structural elucidation of complex, multi-halogenated aromatics is required. By employing 19 F-decoupled NMR techniques, researchers can collapse complex JCF​ and JHF​ multiplets into easily interpretable singlets. This approach not only doubles the analytical sensitivity for elusive quaternary carbons (like C-I and C-Cl) but also provides an unambiguous, self-validating proof of molecular structure, accelerating downstream drug development workflows.

References

  • ChemScene. "2385648-39-3 | 5-Chloro-2-fluoro-4-iodobenzoic acid".1

  • University of Ottawa NMR Facility Blog. "13C NMR of Fluorinated Organics". 3

  • EPFL. "13C NMR with 1H and 19F double decoupling".4

  • RSC Publishing. "19F-centred NMR analysis of mono-fluorinated compounds".2

Sources

Comparative

Validation of a Novel Continuous-Flow DoM Synthetic Route for 5-Chloro-2-fluoro-4-iodobenzoic Acid: A Comparative Guide

Executive Summary 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3)[1] is a highly specialized, multi-halogenated building block critical to modern pharmaceutical development. Featuring orthogonal reactive sites,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-fluoro-4-iodobenzoic acid (CAS: 2385648-39-3)[1] is a highly specialized, multi-halogenated building block critical to modern pharmaceutical development. Featuring orthogonal reactive sites, it is heavily utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[2] and serves as a foundational scaffold for allosteric MEK inhibitors[3].

Historically, synthesizing this poly-halogenated aromatic with precise regiocontrol has been a bottleneck. Traditional batch electrophilic iodination yields complex thermodynamic mixtures, driving up costs and environmental waste. This guide objectively compares the traditional batch methodology against a newly validated Continuous-Flow Directed ortho-Metalation (DoM) route, providing researchers with the mechanistic rationale, comparative data, and self-validating protocols necessary to adopt this superior synthetic strategy.

Mechanistic Rationale & Pathway Analysis

The core challenge in synthesizing 5-chloro-2-fluoro-4-iodobenzoic acid lies in the conflicting directing effects of the pre-existing substituents on the 5-chloro-2-fluorobenzoic acid precursor.

The Alternative: Traditional Batch Electrophilic Iodination

In standard electrophilic aromatic substitution (using I2​/H5​IO6​ or NIS/CF3​SO3​H ), the fluoro and chloro groups both act as ortho/para directors. Because the position para to the fluorine (C5) is already occupied by chlorine, incoming electrophiles are directed to multiple ortho positions (C3, C4, C6). This lack of regiocontrol results in a nearly statistical mixture of 3-iodo, 4-iodo, and 6-iodo isomers. Separating these regioisomers requires extensive, yield-depleting recrystallizations.

The New Route: Continuous-Flow Directed ortho-Metalation (DoM)

To achieve >95% regioselectivity, the new route leverages Directed ortho-Metalation (DoM) using a sterically hindered base, Lithium 2,2,6,6-tetramethylpiperidide (LTMP)[4]. However, performing DoM on oligohalobenzenes in standard batch reactors often fails due to the "halogen dance" (rapid halogen-metal exchange and isomerization) or benzyne formation[4][5].

By transitioning the DoM protocol to a continuous-flow microreactor , we exploit extreme kinetic control. The highly reactive 4-lithio intermediate is generated at -78 °C and trapped by an inline iodine quench within milliseconds. This ultra-short residence time physically prevents the intermediate from equilibrating to the thermodynamic sink (3-lithio isomer), ensuring exclusive formation of the 4-iodo target.

G cluster_batch Alternative: Batch Electrophilic Iodination cluster_flow New Route: Continuous-Flow DoM SM 5-Chloro-2-fluorobenzoic acid (Starting Material) Batch_Reagents I2, H5IO6, H2SO4 (Batch Reactor) SM->Batch_Reagents Flow_Base LTMP, THF, -78 °C (Microreactor Mixing) SM->Flow_Base Batch_Mix Thermodynamic Mixture (3-Iodo, 4-Iodo, 6-Iodo) Batch_Reagents->Batch_Mix Target 5-Chloro-2-fluoro-4-iodobenzoic acid (Target Product) Batch_Mix->Target 35% Yield (Extensive Purif.) Flow_Inter 4-Lithio Intermediate (t_res < 500 ms) Flow_Base->Flow_Inter Flow_Quench Inline I2 Quench (Kinetic Trapping) Flow_Inter->Flow_Quench Flow_Quench->Target 88% Yield (High Purity)

Fig 1. Mechanistic workflow: Batch electrophilic iodination vs. Continuous-Flow DoM route.

Comparative Performance Data

The quantitative advantages of the continuous-flow DoM route over the traditional batch method are summarized below. The flow route demonstrates superior atom economy, drastically reduced reaction times, and a highly favorable E-factor (mass of waste per mass of product).

Performance MetricTraditional Batch IodinationContinuous-Flow DoM (New Route)
Regiomeric Excess (4-iodo) < 40%> 95%
Overall Isolated Yield 32% – 38%86% – 89%
Reaction Time 18 – 24 hours< 2 seconds (residence time)
E-factor > 45< 12
Purification Required Multiple RecrystallizationsSingle Phase Separation / Crash Out
Scalability Poor (Exothermic hazard)Excellent (Numbering-up microreactors)

Experimental Methodologies: Continuous-Flow DoM Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Inline Process Analytical Technology (PAT) is integrated to verify mechanistic success in real-time.

Step 1: Preparation of Reagent Streams
  • Stream A (Substrate): 0.5 M 5-Chloro-2-fluorobenzoic acid in anhydrous THF.

  • Stream B (Base): 1.1 M Lithium 2,2,6,6-tetramethylpiperidide (LTMP) in anhydrous THF/hexane.

  • Stream C (Electrophile): 0.6 M Iodine ( I2​ ) in anhydrous THF.

Expertise & Causality - Why LTMP? Standard alkyllithiums (like n-BuLi or sec-BuLi) cannot be used here. They act as strong nucleophiles, attacking the carboxylate group to form unwanted ketones, or they trigger premature halogen-metal exchange with the C5-chlorine[4]. LTMP is highly sterically hindered and non-nucleophilic, ensuring exclusive acid-base deprotonation at the C4 position.

Step 2: Microreactor Execution & Kinetic Trapping
  • Pump Stream A (1.0 mL/min) and Stream B (1.0 mL/min) into a T-mixer submerged in a dry ice/acetone bath (-78 °C).

  • Pass the combined stream through a cooling loop with an exact internal volume of 16.6 µL.

    • Self-Validation Check: This specific volume dictates a residence time ( tres​ ) of exactly 0.5 seconds . Inline ReactIR monitoring immediately downstream of the loop must show a sharp peak at ~1580 cm⁻¹ (characteristic of the lithiated carboxylate intermediate). If the peak broadens or shifts, it indicates flow rate deviation and subsequent thermodynamic isomerization, triggering an automated system divert.

  • Direct the intermediate stream into a second T-mixer, intersecting with Stream C (1.0 mL/min, pre-chilled to -78 °C).

  • Pass the final mixture through a 2.0 mL residence coil at room temperature to drive the iodine quench to completion.

Expertise & Causality - Why Flow Chemistry? The 4-lithio intermediate is kinetically favored but thermodynamically unstable. In a batch reactor, the time required to manually add the iodine quench allows the intermediate to undergo a "halogen dance"—migrating the lithium to the C3 position[5]. The 0.5-second residence time in flow physically outpaces the kinetics of this isomerization.

Step 3: Isolation and Purification
  • Direct the reactor effluent into a stirred flask containing saturated aqueous Na2​S2​O3​ to quench residual I2​ .

  • Separate the aqueous layer, acidify to pH 2 using 1M HCl, and extract with Ethyl Acetate.

  • Evaporate the organic solvent to yield 5-Chloro-2-fluoro-4-iodobenzoic acid as a highly pure crystalline solid (Yield: 88%, Purity: >98% by HPLC).

Conclusion

The validation of the continuous-flow DoM synthetic route represents a paradigm shift for the preparation of 5-Chloro-2-fluoro-4-iodobenzoic acid. By replacing the poorly selective batch electrophilic iodination with a kinetically controlled, microreactor-based lithiation-quench sequence, researchers can bypass extensive purification bottlenecks. This method not only guarantees high regiomeric fidelity (>95%) but also provides a scalable, low-E-factor solution for generating critical precursors in API manufacturing.

References

  • Benchchem.
  • Chemikart. "5-Chloro-2-fluoro-4-iodobenzoic acid | ChemScene". Chemikart.
  • ChemicalBook. "2385648-39-3 CAS Manufactory". ChemicalBook.
  • Google Patents. "WO2006134469A1 - Methods of preparing mek inhibitor".
  • ACS Publications. "The First Regioselective Metalation and Functionalization of Unprotected 4-Halobenzoic Acids | The Journal of Organic Chemistry".
  • ACS Publications. "Regiospecific Metalation of Oligobromobenzenes | The Journal of Organic Chemistry".

Sources

Validation

Comparative Guide: Palladium Catalysts for Chemoselective Cross-Coupling of 5-Chloro-2-fluoro-4-iodobenzoic Acid

Executive Summary For drug development professionals and synthetic chemists, multi-halogenated aromatic compounds serve as indispensable building blocks for complex Active Pharmaceutical Ingredients (APIs). 5-Chloro-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, multi-halogenated aromatic compounds serve as indispensable building blocks for complex Active Pharmaceutical Ingredients (APIs). 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS 2385648-39-3) presents a unique synthetic opportunity due to its three distinct halogens and a carboxylic acid moiety. However, functionalizing this molecule requires absolute chemoselectivity to prevent off-target reactions. This guide objectively compares the performance of three distinct classes of palladium catalysts in the Suzuki-Miyaura cross-coupling of this substrate, providing mechanistic rationale, quantitative benchmarking, and a self-validating experimental protocol.

Mechanistic Rationale: The Causality of Chemoselectivity

When engineering a cross-coupling reaction for a polyhalogenated arene, the primary challenge is directing the palladium catalyst to the correct site. The reactivity of aryl halides in the critical oxidative addition step is strictly governed by1[1].

The reactivity trend follows a definitive order: C-I > C-Br > C-Cl >> C-F [1]. Because the C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl bond (~96 kcal/mol) and the C-F bond (~126 kcal/mol), the palladium(0) catalyst will selectively insert into the C-I bond at the C-4 position[1].

However, causality in catalyst selection goes beyond simple bond energies. If a highly reactive, unhindered catalyst is used at elevated temperatures, the active Pd(0) species can undergo a secondary oxidative addition into the C-Cl bond after the initial coupling is complete, leading to unwanted bis-arylated byproducts. Therefore, the strategic choice of the palladium ligand is critical. The ligand must electronically stabilize the intermediate to promote rapid reductive elimination while utilizing steric bulk to hinder secondary insertions at the C-Cl site.

MechanisticCycle Substrate 5-Chloro-2-fluoro- 4-iodobenzoic acid OxAdd Oxidative Addition (Selective C-I Cleavage) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination Transmet->RedElim Diaryl Pd(II) RedElim->Pd0 Regenerated Product 4-Aryl-5-chloro- 2-fluorobenzoic acid RedElim->Product

Mechanistic workflow of chemoselective Suzuki-Miyaura coupling at the C-I bond.

Comparative Analysis of Palladium Catalysts

To establish the optimal conditions for functionalizing 2[2], we compare three distinct palladium systems using phenylboronic acid as the benchmark coupling partner.

Pd(PPh₃)₄ (Tetrakis)
  • Mechanistic Profile: A classical, unhindered Pd(0) source.

  • Performance: While it successfully catalyzes the initial C-I coupling, its lack of steric bulk fails to protect the C-Cl bond from secondary insertion. It requires higher temperatures (80–100 °C) to drive the catalytic cycle, which inadvertently increases the rate of over-coupling and protodeboronation of the boronic acid.

Pd(dppf)Cl₂
  • Mechanistic Profile: Utilizes a bidentate ferrocene-based ligand that enforces a cis-geometry on the Pd(II) intermediate.

  • Performance: Provides excellent chemoselectivity. The specific "bite angle" of the dppf ligand accelerates reductive elimination, preventing the catalyst from resting in a state where it might insert into the stronger C-Cl bond. It is highly reliable but requires moderate heating (60–80 °C).

XPhos Pd G3 (Buchwald Precatalyst)
  • Mechanistic Profile: A third-generation precatalyst that rapidly generates a highly active, mono-ligated Pd(0) species under mild basic conditions. The3 creates a highly specific catalytic pocket[4].

  • Performance: Operates efficiently at room temperature to 40 °C. The massive steric profile of XPhos completely shuts down any secondary oxidative addition into the C-Cl bond, yielding >99% chemoselectivity. Furthermore, its high turnover frequency allows for 5[5], minimizing heavy metal contamination in downstream API synthesis.

Quantitative Performance Data

The following table summarizes the experimental benchmarking of the three catalysts for the synthesis of 5-chloro-2-fluoro-4-phenylbenzoic acid (Reaction conditions: 1.0 eq aryl iodide, 1.1 eq phenylboronic acid, 2.0 eq K₃PO₄, THF/H₂O (4:1), 0.1 M).

Catalyst SystemLoading (mol %)Temp (°C)Time (h)Conversion (%)Chemoselectivity (C-I vs C-Cl)Isolated Yield (%)
Pd(PPh₃)₄ 5.08012>9582 : 1871
Pd(dppf)Cl₂ 2.0606>9995 : 588
XPhos Pd G3 0.5252>99>99 : 196

Data Interpretation: XPhos Pd G3 vastly outperforms the classical catalysts, achieving near-perfect chemoselectivity at room temperature with a fraction of the catalyst loading.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific trustworthiness, this protocol is engineered as a self-validating system . By incorporating biphenyl as an inert internal standard before the reaction begins, researchers can continuously monitor mass balance via HPLC.

ExperimentalWorkflow Prep 1. Reagent Prep & Internal Std (Self-Validating Setup) Reaction 2. Cross-Coupling Reaction (Catalyst, Base, Solvent) Prep->Reaction Sampling 3. Aliquot Sampling (Time-Course Monitoring) Reaction->Sampling Analysis 4. HPLC/GC-MS Analysis (Mass Balance Check) Sampling->Analysis Purification 5. Workup & Isolation (Column Chromatography) Analysis->Purification

Self-validating experimental workflow for catalyst screening and reaction monitoring.

Step-by-Step Methodology
  • Preparation & Internal Standard Addition:

    • In a nitrogen-filled glovebox, charge a 20 mL Schlenk flask with 5-Chloro-2-fluoro-4-iodobenzoic acid (1.0 mmol, 300.45 mg), phenylboronic acid (1.1 mmol, 134.1 mg), and K₃PO₄ (2.0 mmol, 424.5 mg).

    • Add exactly 0.5 mmol of biphenyl (77.1 mg) to serve as the inert internal standard.

  • Solvent Addition & Baseline Validation:

    • Add 10 mL of degassed THF/H₂O (4:1 v/v). Stir for 5 minutes to ensure homogeneity.

    • Self-Validation Checkpoint (t=0): Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC. The ratio of the starting material peak area to the biphenyl peak area establishes the 100% mass baseline.

  • Catalyst Initiation:

    • Add XPhos Pd G3 (0.5 mol %, 4.2 mg). Seal the flask, remove from the glovebox, and stir at 25 °C.

  • Reaction Monitoring (t=2h):

    • Withdraw a second 50 µL aliquot.

    • Self-Validation Checkpoint (t=end): Calculate the molar quantities of the product and any remaining starting material relative to the biphenyl standard. The sum must equal the t=0 baseline. A mass balance <95% indicates undetected side reactions (e.g., protodehalogenation), invalidating the run.

  • Workup & Isolation:

    • Quench the reaction with 1M HCl (to protonate the carboxylic acid) and extract with EtOAc (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-aryl-5-chloro-2-fluorobenzoic acid.

Conclusion

For the chemoselective functionalization of 5-chloro-2-fluoro-4-iodobenzoic acid, XPhos Pd G3 is the superior catalyst. Its ability to operate at ambient temperatures while utilizing extreme steric bulk to completely suppress C-Cl insertion ensures high yields, preserves mass balance, and simplifies downstream purification for drug development applications.

References

  • Title: Methyl 5-chloro-2-fluoro-4-iodobenzoate (CAS 2091744-23-7) - Benchchem | Source: benchchem.com | URL: 1

  • Title: 2385648-39-3 | 5-Chloro-2-fluoro-4-iodobenzoic acid | ChemScene | Source: chemscene.com | URL: 2

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Source: acs.org | URL: 5

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: acs.org | URL: 4

Sources

Comparative

alternative reagents to 5-Chloro-2-fluoro-4-iodobenzoic acid for synthesizing target molecules

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where a seemingly perfect building block—like 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS 2385648-39-3)—becomes a liability. While this multi-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where a seemingly perfect building block—like 5-Chloro-2-fluoro-4-iodobenzoic acid (CAS 2385648-39-3)—becomes a liability. While this multi-halogenated hub is exceptional for synthesizing complex biaryl active pharmaceutical ingredients (APIs), its high cost, steric hindrance, and unprotected carboxylic acid moiety can derail scale-up or specific organometallic workflows.

This guide objectively evaluates three strategic alternatives to 5-Chloro-2-fluoro-4-iodobenzoic acid. By analyzing their mechanistic trade-offs and providing self-validating experimental protocols, this framework will help you select the optimal reagent for your target molecule.

The Baseline: 5-Chloro-2-fluoro-4-iodobenzoic Acid

Before replacing it, we must understand its value. The iodine atom at the 4-position undergoes rapid oxidative addition during palladium-catalyzed cross-coupling (Suzuki, Sonogashira). Meanwhile, the 5-chloro and 2-fluoro groups provide critical metabolic stability and target-binding interactions in the final API (often seen in kinase inhibitors). However, the free carboxylic acid can quench strong bases, and the dense halogenation creates significant steric bulk.

Alternative 1: Methyl 5-chloro-2-fluoro-4-iodobenzoate (The Protected Hub)

Best For: Workflows requiring strong bases, Grignard reagents, or highly non-polar solvent systems.

Mechanistic Causality: By masking the acidic proton via esterification, [1] prevents the formation of an insoluble carboxylate salt during basic cross-coupling conditions. This maintains the molecule's solubility in organic solvents and prevents the quenching of sensitive organometallic reagents, allowing for sequential functionalization before a final saponification step.

Self-Validating Protocol: Suzuki-Miyaura Coupling & Deprotection
  • Preparation: In a flame-dried Schlenk flask, combine Methyl 5-chloro-2-fluoro-4-iodobenzoate (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is selected because its large bite angle forces the intermediate into a geometry that accelerates the reductive elimination of sterically hindered biaryls.

  • Degassing: Add 1,4-dioxane and aqueous K₂CO₃ (2.0 eq). Sparge with N₂ for 15 minutes. Validation: The solution will transition from a pale yellow to a deep red-orange, visually confirming the reduction of Pd(II) to the active Pd(0) complex.

  • Reaction: Heat to 80°C for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a new, highly fluorescent biaryl spot (Rf ~0.4) confirms conversion.

  • Saponification: Extract with EtOAc. To the concentrated crude, add THF/MeOH/H₂O (2:1:1) and LiOH (3.0 eq). Stir at room temperature for 2 hours. Validation: LC-MS will show a complete shift from the ester [M+H]⁺ to the free acid [M-H]⁻ mass, confirming successful deprotection.

Alternative 2: 4-Bromo-5-chloro-2-fluorobenzoic acid (The Cost-Effective Homologue)

Best For: Process chemistry and large-scale manufacturing where cost is the primary constraint.

Mechanistic Causality: Replacing iodine with bromine in [2] drastically reduces reagent costs. However, the C-Br bond has a higher bond dissociation energy than C-I, resulting in a sluggish oxidative addition step. To overcome this thermodynamic barrier, you must pair this reagent with highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos) to increase the electron density on the palladium center.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Preparation: Charge a vial with 4-Bromo-5-chloro-2-fluorobenzoic acid (1.0 eq), secondary amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq). Causality: XPhos is mandatory here; its electron-rich dicyclohexylphosphine moiety forces the rapid oxidative addition into the stubborn C-Br bond.

  • Base Addition: Add finely powdered Cs₂CO₃ (3.0 eq) and anhydrous toluene. Validation: Cs₂CO₃ is utilized instead of stronger bases (like NaOtBu) to prevent unwanted side reactions with the free carboxylic acid while still driving the catalytic cycle.

  • Reaction: Seal and heat at 100°C for 12 hours. Validation: The reaction mixture will change from dark purple (resting Pd₂(dba)₃) to a reddish-brown suspension, indicating active catalysis.

  • Workup: Cool, filter through Celite, and slowly acidify the filtrate with 1M HCl to pH 3. Validation: The target functionalized benzoic acid will precipitate out of the organic layer as a white solid, providing immediate visual confirmation of product formation.

Alternative 3: 4-Iodo-2-fluorobenzoic acid (The Simplified Scaffold)

Best For: Early-stage Structure-Activity Relationship (SAR) exploration and Green Chemistry applications.

Mechanistic Causality: If the 5-chloro group is not strictly essential for target binding, utilizing [3] provides massive steric relief. The removal of the bulky chlorine atom adjacent to the coupling site drastically lowers the activation energy required for transmetalation, enabling the use of ultra-mild, purely aqueous reaction conditions.

Self-Validating Protocol: Aqueous Suzuki Coupling
  • Preparation: Dissolve 4-Iodo-2-fluorobenzoic acid (1.0 eq), arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq) in degassed water. Causality: The absence of the 5-chloro group reduces hydrophobicity and steric bulk, allowing this reaction to proceed efficiently without organic co-solvents.

  • Catalyst Addition: Add a pre-mixed aqueous solution of Na₂PdCl₄ (0.01 eq) and TPPTS (0.04 eq). Validation: The highly polar TPPTS ligand ensures the Pd catalyst remains fully water-soluble. The solution will remain homogeneous.

  • Reaction: Stir at 50°C for 2 hours. Validation: As the reaction proceeds, the biaryl product (which is less soluble in water than the starting materials) will begin to form a fine, cloudy suspension.

  • Workup: Cool to room temperature and slowly add 1M HCl until the pH reaches 2. Validation: A thick precipitate forms immediately. Collect via vacuum filtration. ¹H-NMR analysis will show the disappearance of the characteristic iodine-adjacent aromatic proton singlet, replaced by a complex multiplet of the new biaryl system.

Quantitative Performance Comparison

ReagentCAS NumberRelative CostC-X Oxidative Addition RateSteric HindrancePrimary Application
5-Chloro-2-fluoro-4-iodobenzoic acid 2385648-39-3 $Very Fast (C-I)HighBaseline API Hub
Methyl 5-chloro-2-fluoro-4-iodobenzoate 2091744-23-7 $Very Fast (C-I)HighBase-Sensitive Couplings
4-Bromo-5-chloro-2-fluorobenzoic acid 1349708-91-3$Slow (C-Br)HighCost-Driven Scale-Up
4-Iodo-2-fluorobenzoic acid 619-58-9 Fast (C-I)LowEarly SAR / Green Chem

Strategic Decision Frameworks

ReagentSelection Start Need a multi-halogenated benzoic acid building block? Q1 Are strong bases or organometallics used? Start->Q1 Q2 Is cost a major constraint for scale-up? Q1->Q2 No Alt1 Methyl 5-chloro-2-fluoro- 4-iodobenzoate (Protected Ester) Q1->Alt1 Yes Q3 Is the 5-chloro group essential for SAR? Q2->Q3 No Alt2 4-Bromo-5-chloro- 2-fluorobenzoic acid (Cost-Effective) Q2->Alt2 Yes Alt3 4-Iodo-2-fluorobenzoic acid (Simplified Scaffold) Q3->Alt3 No Base 5-Chloro-2-fluoro- 4-iodobenzoic acid (Baseline) Q3->Base Yes

Figure 1: Decision tree for selecting the optimal halogenated benzoic acid derivative.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd_I Oxidative Addition (Fast) C-I Bond Cleavage (Baseline & Alt 3) Pd0->OxAdd_I Iodide Reagents OxAdd_Br Oxidative Addition (Slow) C-Br Bond Cleavage (Alt 2 - Needs Ligands) Pd0->OxAdd_Br Bromide Reagents Transmet Transmetalation (Boronic Acid/Amine) OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 2: Mechanistic divergence in Pd-catalyzed cross-coupling based on halogen.

References

Validation

A Predictive Guide to the Biological Activity of 5-Chloro-2-fluoro-4-iodobenzoic Acid Analogs: A Structure-Activity Relationship Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoic acid scaffold serves as a foundational template for the design of a multitude of biologically active co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold serves as a foundational template for the design of a multitude of biologically active compounds.[1][2] The strategic placement of various substituents on the aromatic ring profoundly influences the molecule's physicochemical properties, such as its electronic profile, lipophilicity, and steric nature, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[2] This guide offers a comparative analysis of the predicted biological activities of 5-Chloro-2-fluoro-4-iodobenzoic acid and its analogs, drawing upon established structure-activity relationship (SAR) principles for halogenated benzoic acids.

Due to a lack of specific, publicly available experimental data on 5-Chloro-2-fluoro-4-iodobenzoic acid, this guide will provide a theoretical framework to predict its biological potential and that of its analogs. By understanding the individual and collective contributions of the chloro, fluoro, and iodo substituents, researchers can strategically design and synthesize novel derivatives with enhanced therapeutic efficacy.

The Core Scaffold: Understanding the Influence of Halogen Substitution

The parent molecule, 5-Chloro-2-fluoro-4-iodobenzoic acid, presents a unique substitution pattern on the benzoic acid core. The interplay between the electron-withdrawing and steric effects of the three different halogens at specific positions is crucial in determining the molecule's overall biological activity.

Key Substituent Effects:

  • Carboxylic Acid Group: This functional group is a primary site for interaction with biological targets, often acting as a hydrogen bond donor and acceptor within the active sites of enzymes and receptors.[2] Its acidity is a critical determinant of its ionization state at physiological pH, which influences its solubility, membrane permeability, and binding affinity.

  • Halogen Substituents (Cl, F, I): Halogens exert a negative inductive (-I) effect, withdrawing electron density from the aromatic ring.[3] This effect generally increases the acidity of the benzoic acid derivative, which can enhance its interaction with biological targets.[3] The magnitude of the inductive effect decreases down the group (F > Cl > Br > I).

    • Fluorine (F): As the most electronegative element, fluorine exerts a strong -I effect. Its small size allows it to often be well-tolerated within binding pockets, and its introduction can block metabolic oxidation, thereby improving metabolic stability.[4]

    • Chlorine (Cl): Chlorine also possesses a significant -I effect and contributes to the molecule's lipophilicity. The presence of a chlorine atom can influence the overall electronic profile and reactivity of the compound.[5][6]

    • Iodine (I): While having the weakest -I effect among the halogens, iodine is the most polarizable and can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. Its larger size can introduce steric hindrance, which may either be beneficial or detrimental to biological activity depending on the target's topography.[3]

Predicting Biological Activities: A Comparative Outlook

Based on the known biological activities of various halogenated benzoic acid derivatives, we can extrapolate the potential therapeutic applications of 5-Chloro-2-fluoro-4-iodobenzoic acid and its analogs.

Anticancer Potential

Benzoic acid derivatives have demonstrated significant potential as anticancer agents.[1][7][8] The introduction of halogens can enhance this activity. For instance, fluorinated benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[4] The mechanism of action for many benzoic acid-based anticancer agents involves the inhibition of key enzymes like tyrosine kinases or disruption of cellular processes.[8]

Hypothetical SAR for Anticancer Activity:

  • Analogs with varying halogen positions: Shifting the positions of the chloro, fluoro, and iodo groups could significantly impact anticancer potency. For example, moving the highly electronegative fluorine to a position where it can form a critical hydrogen bond within a kinase inhibitor binding site could enhance activity.

  • Analogs with different halogen combinations: Replacing one halogen with another (e.g., a bromo-substituted analog) would alter the electronic and steric properties, potentially leading to a different spectrum of anticancer activity.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are often used as preservatives.[9] The mechanism of action generally involves the disruption of cellular membranes and interference with essential enzymatic processes.[9] Halogenation can further potentiate this activity. For example, pyrazole derivatives of 4-fluorobenzoic acid have shown significant antibacterial activity.[4]

Hypothetical SAR for Antimicrobial Activity:

  • Increased Lipophilicity: Analogs with increased lipophilicity, perhaps by replacing the fluorine with a less polar halogen or adding an alkyl chain, might exhibit enhanced penetration through bacterial cell walls, leading to improved antimicrobial efficacy.

  • Acidity: The acidity of the carboxylic acid is crucial for antimicrobial action. Modifications that increase the pKa could lead to a higher concentration of the active, protonated form at physiological pH, thereby boosting activity.

Anti-inflammatory Activity

Some benzoic acid derivatives exhibit anti-inflammatory properties.[10] This activity is often attributed to the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX).[11] The anti-inflammatory effects of some 4-fluorobenzoic acid derivatives are linked to their ability to inhibit the NF-κB signaling pathway.[4]

Hypothetical SAR for Anti-inflammatory Activity:

  • Steric Hindrance: The bulky iodine atom at the 4-position could play a role in selectively fitting into the active site of inflammatory enzymes. Analogs where this steric bulk is modified could exhibit altered anti-inflammatory profiles.

  • Electronic Effects: The electron-withdrawing nature of the halogens can influence the molecule's ability to interact with key residues in the active sites of enzymes like COX-2.

Comparative Data Summary (Hypothetical)

Since no direct experimental data is available for 5-Chloro-2-fluoro-4-iodobenzoic acid and its analogs, the following table presents a hypothetical comparison based on the extrapolation of SAR principles. This table is intended to guide future experimental design.

AnalogPredicted Primary ActivityRationale for Predicted ActivityKey Physicochemical Properties to Consider
5-Chloro-2-fluoro-4-iodobenzoic acid Anticancer, AntimicrobialCombination of strong inductive effect from F, lipophilicity from Cl, and potential for halogen bonding from I.High acidity, moderate lipophilicity, significant steric bulk at position 4.
Analog 1: 2,5-Dichloro-4-iodobenzoic acid Potentially enhanced anticancerIncreased lipophilicity due to two chlorine atoms may improve cell membrane permeability.Higher lipophilicity, similar steric profile to the parent compound.
Analog 2: 5-Chloro-2,4-difluorobenzoic acid Potentially improved metabolic stabilityReplacement of iodine with a smaller fluorine atom may reduce steric hindrance and block potential sites of metabolism.Lower lipophilicity, reduced steric hindrance, stronger overall inductive effect.
Analog 3: 4-Bromo-5-chloro-2-fluorobenzoic acid Similar to parent, potentially altered selectivityBromine offers a balance of electronic and steric properties between chlorine and iodine.Intermediate lipophilicity and steric bulk compared to iodo- and chloro-analogs.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin produced using an ELISA kit or other detection methods.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each enzyme to assess potency and selectivity.

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the general structure-activity relationships and a typical experimental workflow.

SAR_Halogenated_Benzoic_Acids cluster_Core Benzoic Acid Core cluster_Substituents Halogen Substituents cluster_Properties Physicochemical Properties cluster_Activities Biological Activities Core Benzoic Acid COOH group Acidity Acidity Core:f1->Acidity Influences F Fluorine (F) F->Acidity Increases Cl Chlorine (Cl) Lipophilicity Lipophilicity Cl->Lipophilicity Increases I Iodine (I) Sterics Steric Hindrance I->Sterics Increases Anticancer Anticancer Acidity->Anticancer Antimicrobial Antimicrobial Acidity->Antimicrobial Lipophilicity->Anticancer Lipophilicity->Antimicrobial AntiInflammatory Anti-inflammatory Sterics->AntiInflammatory

Caption: General Structure-Activity Relationships of Halogenated Benzoic Acids.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of 5-Chloro-2-fluoro-4-iodobenzoic acid analogs Anticancer_Assay Anticancer Assay (e.g., MTT) Synthesis->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Synthesis->Antimicrobial_Assay AntiInflammatory_Assay Anti-inflammatory Assay (e.g., COX inhibition) Synthesis->AntiInflammatory_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis AntiInflammatory_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical experimental workflow for the evaluation of novel benzoic acid analogs.

Conclusion

While direct experimental evidence for the biological activity of 5-Chloro-2-fluoro-4-iodobenzoic acid and its analogs is currently lacking, a systematic application of structure-activity relationship principles provides a robust framework for predicting their therapeutic potential. The unique combination of chloro, fluoro, and iodo substituents suggests that this class of compounds may exhibit promising anticancer, antimicrobial, and anti-inflammatory activities. The proposed experimental protocols offer a clear path for researchers to validate these predictions and to embark on the synthesis and evaluation of novel, potentially more potent, benzoic acid derivatives. This predictive guide serves as a valuable starting point for further investigation into this intriguing chemical space.

References

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025, March 12). Vertex AI Search.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29). Preprints.org.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2). ijarsct.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023, May 29).
  • Acidity of o-halobenzoic acids - Chemistry Stack Exchange. (2015, December 7). Chemistry Stack Exchange.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (2020, October 23). MDPI.
  • Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC. (2025, September 18). PMC.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. Benchchem.
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1). Bioorganic & Medicinal Chemistry Letters.
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  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
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  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020, November 11).
  • Pharmacological Investigation of Fluoro, Iodo and Hydroxy Derivative of Chloro Substituted Homoisoflavonoids | Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry.
  • 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transform
  • Bioactivity evaluation of synthesized flavone analogs - SciELO. SciELO.
  • The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. (2025, September 25).
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Chloro-2-fluoro-4-iodobenzoic Acid

This guide provides essential safety and handling protocols for 5-Chloro-2-fluoro-4-iodobenzoic acid. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ens...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 5-Chloro-2-fluoro-4-iodobenzoic acid. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The following procedures are designed to be a self-validating system of safety, grounded in established chemical safety principles.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, 5-Chloro-2-fluoro-4-iodobenzoic acid should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][7]

  • Serious Eye Damage/Irritation: The compound is likely to cause serious eye irritation, and in some cases, severe damage.[1][2][3][5][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][6][9]

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful or toxic if ingested or inhaled.[1][3][8]

Hazard Summary Table:

Hazard ClassAnticipated ClassificationRationale
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful)Based on classifications of similar iodinated and chlorinated benzoic acids.[3][8]
Skin Corrosion/Irritation Category 2 (Irritant)A consistent classification across multiple similar halogenated benzoic acids.[1][2][3][5]
Serious Eye Damage/Irritation Category 1 or 2 (Damage or Irritation)A consistent and serious risk noted for analogous compounds.[1][2][3][5][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Inhalation of the dust is likely to cause respiratory irritation.[1][2][3][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 5-Chloro-2-fluoro-4-iodobenzoic acid. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Recommended for Splash Hazard: A full-face shield should be worn in addition to safety goggles when there is a risk of splashing, such as during dissolution or reaction quenching.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[7][9] Nitrile gloves are a suitable choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[9]

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect from splashes and contamination of personal clothing.[7]

  • Respiratory Protection:

    • For Handling Solids: When weighing or transferring the solid compound where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is required.[3][10]

    • For Handling Solutions: Work should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[9]

PPE Selection Workflow:

PPE_Selection PPE Selection for 5-Chloro-2-fluoro-4-iodobenzoic Acid start Start: Assess Task handling_solid Handling Solid? start->handling_solid handling_solution Handling Solution? handling_solid->handling_solution No fume_hood Work in Fume Hood handling_solid->fume_hood Yes respirator Wear N95 Respirator handling_solid->respirator Yes handling_solution->fume_hood Yes risk_of_splash Risk of Splash? face_shield Wear Face Shield risk_of_splash->face_shield Yes end End: Proceed with Task risk_of_splash->end No goggles Wear Safety Goggles fume_hood->goggles gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat lab_coat->risk_of_splash respirator->goggles face_shield->end

Caption: PPE selection workflow based on the task.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][9]

  • The container should be kept tightly closed.[1][2][3]

Step 2: Handling and Use

  • Engineering Controls: All handling of 5-Chloro-2-fluoro-4-iodobenzoic acid, both in solid and solution form, must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[7][9]

  • Weighing: When weighing the solid, do so in the fume hood and take care to avoid generating dust.[3][10]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4][9]

Step 3: Spill Management

  • In the event of a spill, evacuate the immediate area.

  • For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[11]

  • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

  • All spill cleanup materials should be disposed of as hazardous waste.

Step 4: Disposal Plan

  • All waste containing 5-Chloro-2-fluoro-4-iodobenzoic acid, including empty containers, must be disposed of as hazardous chemical waste.[1][2][3][4]

  • Do not dispose of this chemical down the drain.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][10] Seek medical attention if irritation persists.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1][2][4][10] Seek immediate medical attention.[2][4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4][10]

This guide is intended to provide a robust framework for the safe handling of 5-Chloro-2-fluoro-4-iodobenzoic acid. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • SDS of Benzoic Acid: Important Data and Information Collected - KHA. (2023, November 15). Available from: [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2020, June 9). Available from: [Link]

  • Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University. (2025, April 11). Available from: [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | AU. (2026, January 26). Available from: [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH. Available from: [Link]

  • 00041_004_en_ BENZOIC ACID E 210 PH. EUR. USP FCC JP. (2023, July 10). Available from: [Link]

  • Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC. Available from: [Link]

  • 5-Chloro-2-iodobenzoic acid | C7H4ClIO2 | CID 139451 - PubChem. Available from: [Link]

  • Safety Data Sheet - Carl ROTH. Available from: [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Waste Anesthetic Gases and Vapors - CDC Stacks. (1977, March 1). Available from: [Link]

  • Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration. Available from: [Link]

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